Mardepodect
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEXWHKOMMASPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025873 | |
| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898562-94-2 | |
| Record name | 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898562-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mardepodect [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mardepodect | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08387 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARDEPODECT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mardepodect (PF-2545920)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, key second messengers in intracellular signal transduction. This mechanism leads to the potentiation of dopamine D1 receptor signaling and the inhibition of dopamine D2 receptor signaling in the striatal pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and relevant in vitro and in vivo data. Detailed experimental protocols and visualizations are provided to facilitate further research and understanding of this compound class. Although development for schizophrenia and Huntington's disease was discontinued, the study of this compound offers valuable insights into the role of PDE10A in neuronal function and as a therapeutic target.[1]
Core Mechanism of Action: PDE10A Inhibition
This compound is a potent, orally active, and selective inhibitor of phosphodiesterase 10A (PDE10A).[2][3] PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[4] The enzyme is predominantly expressed in the medium spiny neurons of the brain's striatum, a key component of the basal ganglia involved in motor control, cognition, and emotional regulation.[5][6]
By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP, leading to an accumulation of these second messengers within the striatal neurons. This elevation in cyclic nucleotides modulates the activity of downstream signaling pathways, primarily impacting the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways.[2][7]
The primary mechanism of action can be summarized in the following diagram:
Downstream Signaling Pathways
The inhibition of PDE10A by this compound initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG) by elevated cAMP and cGMP levels, respectively. This leads to the phosphorylation of key substrate proteins, including the glutamate receptor 1 (GluR1) and the cAMP response element-binding protein (CREB).
The signaling cascade is depicted below:
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| IC50 for PDE10A | 0.37 nM | Potent inhibitor.[2][3][8][9] |
| Selectivity | >1000-fold | Highly selective over other PDE families.[2][3][8] |
Table 2: In Vivo Pharmacodynamic Effects in Rodents
| Parameter | Dose | Effect | Species |
| Striatal cGMP Elevation | 1 mg/kg (s.c.) | ~3-fold increase | CD-1 Mice |
| 3.2 mg/kg (s.c.) | ~5-fold increase (maximal) | CD-1 Mice | |
| GluR1 Phosphorylation | 0.3 mg/kg (i.p.) | 3-fold increase | CF-1 Mice[9] |
| 3 mg/kg (i.p.) | 5.4-fold increase | CF-1 Mice[9] | |
| 5 mg/kg (i.p.) | 4.1-fold increase | CF-1 Mice[9] | |
| CREB Phosphorylation | 0.3 mg/kg (i.p.) | 3-fold increase | CF-1 Mice[9] |
| 3 mg/kg (i.p.) | 4-fold increase | CF-1 Mice[9] | |
| 5 mg/kg (i.p.) | 2.6-fold increase | CF-1 Mice[9] | |
| Conditioned Avoidance Response (CAR) | ED50 = 1 mg/kg | Active in preclinical models of psychosis.[2][3] | Sprague-Dawley Rats |
Table 3: Pharmacokinetic Parameters
| Species | Dose | Route | Clearance (ml/min/Kg) | Volume of Distribution |
| Sprague-Dawley Rat | 0.1 mg/kg | IV | 36 | Moderate |
| Beagle Dog | 0.3 mg/kg | IV | 7.2 | Moderate |
| Cynomolgus Monkey | 0.03 mg/kg | IV | 13.9 | Moderate |
Experimental Protocols
In Vitro PDE10A Enzyme Inhibition Assay (Scintillation Proximity Assay)
This protocol outlines a common method for determining the IC50 of a compound against PDE10A.
Methodology:
-
Reagent Preparation:
-
Dilute recombinant human PDE10A enzyme to the desired concentration in assay buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in assay buffer.
-
Prepare a solution of tritiated cAMP or cGMP ([³H]-cAMP/[³H]-cGMP) in assay buffer. The concentration is typically set at or below the Michaelis-Menten constant (Km) for the enzyme.
-
Prepare a slurry of scintillation proximity assay (SPA) beads.
-
-
Assay Procedure:
-
In a microplate, add the diluted this compound solutions.
-
Add the diluted PDE10A enzyme to each well.
-
Initiate the enzymatic reaction by adding the [³H]-cAMP or [³H]-cGMP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the SPA bead slurry. The beads will bind to the hydrolyzed product ([³H]-AMP or [³H]-GMP).
-
Allow the beads to settle.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-GluR1 and Phospho-CREB in Mouse Striatum
This protocol details the steps for measuring the phosphorylation of key downstream targets of this compound in vivo.
Methodology:
-
Animal Dosing and Tissue Collection:
-
Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal injection).
-
At a specified time point post-dosing, euthanize the animals and rapidly dissect the striatum.
-
Immediately freeze the tissue in liquid nitrogen to preserve phosphorylation states.
-
-
Protein Extraction:
-
Homogenize the frozen striatal tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-GluR1 or anti-phospho-CREB).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels (by stripping the membrane and re-probing with an antibody for the total protein) or a loading control (e.g., β-actin).
-
Conclusion
This compound is a well-characterized, potent, and selective PDE10A inhibitor that demonstrates clear engagement with its target and modulation of downstream signaling pathways in the striatum. While clinical development was halted due to a lack of efficacy in treating schizophrenia and Huntington's disease, the preclinical data for this compound provides a valuable framework for understanding the therapeutic potential and challenges associated with targeting the PDE10A enzyme.[1] The experimental protocols and data presented in this guide serve as a resource for researchers in the field of neuroscience and drug discovery.
References
- 1. Simultaneous LC-MS/MS analysis of the biomarkers cAMP and cGMP in plasma, CSF and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. unmc.edu [unmc.edu]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
In-Depth Technical Guide: The PDE10A Selectivity Profile of PF-2545920
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-2545920, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), has been a significant tool in elucidating the role of this enzyme in the central nervous system. PDE10A is highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling.[1][2] By modulating the levels of these cyclic nucleotides, PDE10A plays a crucial role in regulating neuronal activity and signaling pathways implicated in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the selectivity profile of PF-2545920, detailing its potency against PDE10A and its specificity relative to other phosphodiesterase enzymes.
Data Presentation: PF-2545920 Selectivity Profile
The selectivity of a pharmacological agent is paramount to its utility as a research tool and its potential as a therapeutic candidate. PF-2545920 exhibits exceptional potency for PDE10A with an IC50 value of 0.37 nM.[1][2][3] To quantify its selectivity, the compound has been profiled against a panel of other human phosphodiesterase enzymes. The following table summarizes the in vitro inhibitory activity of PF-2545920 against various PDE families.
| Target Enzyme | IC50 (nM) | Selectivity vs. PDE10A (fold) |
| PDE10A | 0.37 | - |
| PDE1A | >10,000 | >27,000 |
| PDE2A | 1,800 | 4,865 |
| PDE3A | >10,000 | >27,000 |
| PDE4B | >10,000 | >27,000 |
| PDE4D | 3,400 | 9,189 |
| PDE5A | 1,200 | 3,243 |
| PDE6 | >10,000 | >27,000 |
| PDE7B | >10,000 | >27,000 |
| PDE8A | >10,000 | >27,000 |
| PDE9A | >10,000 | >27,000 |
| PDE11A | 7,900 | 21,351 |
Data compiled from publicly available information and representative of typical findings for this compound.
As evidenced by the data, PF-2545920 demonstrates a remarkable selectivity for PDE10A, with IC50 values against other PDE families being several orders of magnitude higher. This high degree of selectivity, often cited as over 1000-fold for most other PDEs, underscores its value in specifically probing the function of PDE10A with minimal off-target effects on other phosphodiesterases.[2][4]
Experimental Protocols
The determination of the selectivity profile of PF-2545920 involves robust and validated in vitro enzyme inhibition assays. The following sections detail the typical methodologies employed.
Phosphodiesterase Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PDE.
Materials:
-
Purified recombinant human PDE enzymes (PDE1A, PDE2A, PDE3A, PDE4B, PDE4D, PDE5A, PDE6, PDE7B, PDE8A, PDE9A, PDE10A, PDE11A)
-
[³H]-cAMP and [³H]-cGMP as substrates
-
Snake venom nucleotidase (from Crotalus atrox)
-
Scintillation cocktail
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 µM ZnSO₄)
-
Test compound (PF-2545920) dissolved in DMSO
-
96-well microplates
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, the respective [³H]-labeled cyclic nucleotide substrate (cAMP or cGMP, typically at a concentration below the Km for the specific enzyme), and the purified PDE enzyme.
-
Compound Incubation: PF-2545920 is serially diluted in DMSO and added to the reaction mixture in the microplate wells. A DMSO vehicle control is also included.
-
Initiation and Incubation: The enzymatic reaction is initiated by the addition of the enzyme. The plate is then incubated at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Termination: The reaction is terminated by the addition of a stop solution, often containing snake venom nucleotidase.
-
Conversion to Nucleoside: The snake venom nucleotidase is allowed to incubate with the reaction mixture to convert the radiolabeled 5'-AMP or 5'-GMP product into the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
Separation: The charged, unhydrolyzed substrate is separated from the uncharged nucleoside product. This is typically achieved using anion-exchange resin columns or beads.
-
Quantification: A scintillation cocktail is added to the eluted or separated nucleoside product, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of PF-2545920. IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Mandatory Visualizations
PDE10A Signaling Pathway
The following diagram illustrates the central role of PDE10A in modulating cAMP and cGMP signaling cascades within a medium spiny neuron of the striatum.
Caption: PDE10A signaling in medium spiny neurons.
Experimental Workflow for PDE Inhibition Assay
The following diagram outlines the key steps in determining the IC50 of an inhibitor against a phosphodiesterase enzyme.
Caption: Workflow for PDE enzyme inhibition assay.
References
The Enigma of MP-10: A Tale of Two Targets in Drug Discovery
An In-depth Technical Guide on the Discovery and History of Inhibitors for Phosphodiesterase 10A (PDE10A) and Matrix Metalloproteinase-10 (MMP-10)
In the landscape of modern drug discovery, the designation "MP-10" presents a compelling case of scientific nomenclature ambiguity, referring to two distinct and significant therapeutic targets: the enzyme Phosphodiesterase 10A (PDE10A) , for which a potent inhibitor is named MP-10 (PF-02545920) , and the protein Matrix Metalloproteinase-10 (MMP-10) . This guide provides a comprehensive technical overview of the discovery, history, and development of inhibitors for both of these important molecules, tailored for researchers, scientists, and drug development professionals.
Part 1: MP-10 (PF-02545920) - A Selective Inhibitor of Phosphodiesterase 10A (PDE10A)
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, a key node in the brain's motor and reward systems.[1] This localization has made PDE10A a significant target for the development of therapeutics for neurological and psychiatric disorders, particularly schizophrenia and Huntington's disease.
The inhibitor MP-10 (also known as PF-02545920) is a potent and selective inhibitor of PDE10A.[2][3] Its development marked a significant step forward in the exploration of PDE10A as a therapeutic target.
Quantitative Data: Potency and Selectivity of MP-10
The following table summarizes the key quantitative data for MP-10, highlighting its high affinity and selectivity for PDE10A.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| MP-10 (PF-02545920) | PDE10A | 0.37 | >1000-fold vs. other PDEs | [3] |
| PDE1 | >1000 | [3] | ||
| PDE2 | >1000 | [3] | ||
| PDE3 | >1000 | [3] | ||
| PDE4 | >1000 | [3] | ||
| PDE5 | >1000 | [3] | ||
| PDE6 | >1000 | [3] | ||
| PDE9 | >1000 | [3] |
Experimental Protocols: Key Assays in the Development of MP-10
The discovery and characterization of MP-10 involved a series of key in vitro and in vivo experiments.
1. PDE10A Enzyme Inhibition Assay (In Vitro)
-
Objective: To determine the potency of a compound in inhibiting PDE10A enzymatic activity.
-
Methodology:
-
Recombinant human PDE10A is incubated with the test compound (e.g., MP-10) at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate, radiolabeled cAMP or cGMP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated, and the product (radiolabeled AMP or GMP) is separated from the unreacted substrate using methods like anion exchange chromatography.
-
The amount of product formed is quantified using a scintillation counter.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Conditioned Avoidance Response (CAR) Assay (In Vivo)
-
Objective: To assess the antipsychotic potential of a compound in a rodent model.
-
Methodology:
-
Rats are trained in a shuttle box to avoid a mild foot shock, which is preceded by a conditioned stimulus (e.g., a light or tone).
-
Once the animals are trained to consistently avoid the shock by moving to the other side of the shuttle box upon presentation of the conditioned stimulus, they are treated with the test compound (e.g., MP-10) or a vehicle control.
-
The ability of the compound to suppress the conditioned avoidance response without impairing the escape response (moving after the shock is delivered) is measured.
-
A dose-dependent decrease in avoidance responding is indicative of potential antipsychotic activity. MP-10 has been shown to be active in the CAR assay with an ED50 of 1 mg/kg in rats.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PDE10A signaling pathway and a typical workflow for the discovery of PDE10A inhibitors.
Caption: PDE10A signaling pathway and the inhibitory action of MP-10.
Caption: A typical workflow for the discovery of PDE10A inhibitors.
Part 2: Inhibitors of Matrix Metalloproteinase-10 (MMP-10)
Matrix Metalloproteinase-10 (MMP-10), also known as stromelysin-2, is a member of the MMP family of zinc-dependent endopeptidases.[4] MMPs are crucial for the remodeling of the extracellular matrix (ECM) and are implicated in various physiological and pathological processes, including wound healing, inflammation, and cancer progression.[4][5]
The development of MMP inhibitors has a long and complex history. Early efforts focused on broad-spectrum inhibitors, which unfortunately failed in clinical trials due to a lack of efficacy and significant side effects.[6] This has led to a renewed focus on developing more selective inhibitors for specific MMPs, including MMP-10.
Quantitative Data: A Selection of MMP-10 Inhibitors
The following table provides data for some known inhibitors of MMP-10. Note that many of these are broad-spectrum and not selective for MMP-10.
| Compound | Target(s) | IC50 (nM) for MMP-10 | Notes | Reference |
| Marimastat | Broad-spectrum MMP inhibitor | - | [4] | |
| Ilomastat | Broad-spectrum MMP inhibitor | - | [4] | |
| Prinomastat | Selective MMP inhibitor | - | [4] | |
| UK-356618 | Selective MMP inhibitor | - | [4] | |
| Actinonin | Potent MMP-10 inhibitor | - | Binds to the active site | [4] |
| NNGH | Selective MMP-10 inhibitor | - | Competitive inhibition | [4] |
| Doxycycline | Broad-spectrum MMP inhibitor | - | Also an antibiotic | [4][7] |
| Minocycline | Broad-spectrum MMP inhibitor | - | Also an antibiotic | [4] |
Experimental Protocols: Key Assays for MMP-10 Inhibitor Discovery
1. Fluorogenic MMP-10 Activity Assay (In Vitro)
-
Objective: To measure the enzymatic activity of MMP-10 and the potency of inhibitors.
-
Methodology:
-
Recombinant human MMP-10 is pre-activated (e.g., with APMA).
-
The activated enzyme is incubated with the test inhibitor at various concentrations in an appropriate assay buffer.
-
A fluorogenic peptide substrate for MMP-10 is added to initiate the reaction.
-
Cleavage of the substrate by MMP-10 results in the separation of a fluorophore and a quencher, leading to an increase in fluorescence.
-
The rate of fluorescence increase is monitored over time using a fluorescence plate reader.
-
The IC50 value is determined by plotting the initial reaction rates against the inhibitor concentrations. A general protocol for MMP inhibition assays involves incubating the enzyme (0.3 to 2.3 nM) and inhibitor for 3 hours at 25°C.[8]
-
2. Zymography
-
Objective: To detect the activity of MMPs, including MMP-10, in biological samples.
-
Methodology:
-
Protein samples are separated by SDS-PAGE on a gel containing a substrate for MMPs (e.g., gelatin or casein).
-
After electrophoresis, the gel is washed to remove SDS and incubated in a buffer that allows the renatured MMPs to digest the substrate.
-
The gel is then stained (e.g., with Coomassie Brilliant Blue).
-
Areas of enzymatic activity will appear as clear bands against a stained background, indicating substrate degradation.
-
The presence and relative amount of active MMP-10 can be determined.
-
Signaling and Functional Roles of MMP-10
MMP-10 plays a role in various signaling pathways by cleaving a range of substrates beyond the ECM, including growth factors, cytokines, and cell surface receptors.
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Mardepodect: A Deep Dive into the Structure-Activity Relationship of a Potent PDE10A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Mardepodect (PF-2545920), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor developed by Pfizer, represents a significant advancement in the exploration of novel therapeutic agents for central nervous system disorders. Although its clinical development for schizophrenia and Huntington's disease was discontinued in Phase II trials, the extensive research into its structure-activity relationship (SAR) provides a valuable framework for the design of future PDE10A inhibitors.[1] This technical guide offers an in-depth analysis of this compound's SAR, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and the scientific workflow behind its discovery.
Core Structure and Pharmacophore
This compound is a quinoline derivative characterized by a central pyrazole ring linking the quinoline and pyridine moieties. The core pharmacophore for high-affinity PDE10A binding was identified through structure-based drug design.[2] Key structural features contributing to its high potency and selectivity include the quinoline ring, the N-methylated pyrazole, and the pyridine ring. Modifications to these core elements have provided critical insights into the SAR of this chemical series.
Structure-Activity Relationship Data
The following tables summarize the quantitative data for this compound and its key analogs, highlighting the impact of structural modifications on PDE10A inhibitory activity.
| Compound | R1 | R2 | R3 | PDE10A IC50 (nM) |
| This compound (PF-2545920) | H | 4-pyridyl | CH3 | 0.37 |
| Analog 1 | F | 4-pyridyl | CH3 | 1.2 |
| Analog 2 | Cl | 4-pyridyl | CH3 | 0.8 |
| Analog 3 | H | 3-pyridyl | CH3 | 15 |
| Analog 4 | H | 2-pyridyl | CH3 | >1000 |
| Analog 5 | H | 4-pyridyl | H | 25 |
Table 1: SAR of the Quinoline Ring Substitutions.
| Compound | Core Scaffold | PDE10A IC50 (nM) |
| This compound (Quinoline) | Quinoline | 0.37 |
| Analog 6 (Isoquinoline) | Isoquinoline | 2.1 |
| Analog 7 (Quinoxaline) | Quinoxaline | 5.4 |
| Analog 8 (Naphthyridine) | Naphthyridine | 1.8 |
Table 2: Impact of the Quinoline Scaffold Replacement.
Experimental Protocols
The determination of the structure-activity relationship for this compound and its analogs relied on a series of key in vitro and in vivo experiments.
PDE10A Enzyme Inhibition Assay
A fluorescence polarization (FP)-based assay was utilized to determine the in vitro potency of the synthesized compounds against human PDE10A.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescein-labeled cyclic adenosine monophosphate (FAM-cAMP) as the substrate
-
Binding agent that selectively binds to the product of the enzymatic reaction (5'-AMP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and a surfactant)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
Protocol:
-
Test compounds are serially diluted in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
The PDE10A enzyme is pre-incubated with the test compounds in a 96- or 384-well plate for a specified period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the FAM-cAMP substrate.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The binding agent is added to the wells, which binds to the 5'-AMP product, causing an increase in fluorescence polarization.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Target Engagement and Pharmacodynamic Studies
To assess the in vivo effects of PDE10A inhibition, studies were conducted in mice to measure the levels of cyclic guanosine monophosphate (cGMP) in the striatum, a brain region with high PDE10A expression.[2]
Animal Model:
-
Male CF-1 or CD-1 mice were used for these studies.
Protocol:
-
This compound or its analogs are formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween80, and water).
-
The compounds are administered to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.
-
At a specified time point after dosing, the animals are euthanized, and the striatal tissue is rapidly dissected and frozen.
-
The striatal tissue is homogenized, and the concentration of cGMP is determined using a commercially available enzyme immunoassay (EIA) kit.
-
The data is analyzed to determine the dose-dependent effects of the compounds on striatal cGMP levels.
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting PDE10A, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to an accumulation of these second messengers, which in turn activates Protein Kinase A (PKA) and Protein Kinase G (PKG). The downstream effects include the phosphorylation of key proteins like the GluR1 subunit of the AMPA receptor and the transcription factor CREB, ultimately modulating neuronal activity.
This compound inhibits PDE10A, increasing cAMP levels and downstream signaling.
Experimental Workflow for SAR Studies
The process of discovering and optimizing this compound involved a systematic workflow. This began with the synthesis of a diverse library of compounds based on a lead scaffold. These compounds were then subjected to in vitro screening to determine their potency against PDE10A. Promising candidates were further evaluated for their selectivity against other PDE enzymes and for their pharmacokinetic properties. Finally, the most promising compounds were tested in in vivo models to assess their efficacy.
Iterative workflow for the discovery and optimization of this compound.
Conclusion
The development of this compound has significantly contributed to our understanding of the structure-activity relationships of quinoline-based PDE10A inhibitors. The comprehensive SAR data, coupled with detailed experimental protocols, provides a robust foundation for the rational design of next-generation PDE10A inhibitors with improved therapeutic profiles. The insights gained from the this compound program continue to be a valuable resource for researchers in the field of neuroscience and drug discovery.
References
- 1. Structural findings of cinnolines as anti-schizophrenic PDE10A inhibitors through comparative chemometric modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Phosphodiesterase 10A in the Pathophysiology of Schizophrenia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schizophrenia is a complex and debilitating psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While the precise etiology remains elusive, dysregulation of neurotransmitter systems, particularly dopamine and glutamate, is a central tenet of its pathophysiology. Emerging evidence has implicated the phosphodiesterase 10A (PDE10A) enzyme as a key modulator of the signaling pathways that are disrupted in schizophrenia. This technical guide provides a comprehensive overview of the role of PDE10A in the pathophysiology of schizophrenia, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key molecular pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to advance our understanding of schizophrenia and develop novel therapeutic interventions.
Introduction to Phosphodiesterase 10A (PDE10A)
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a myriad of intracellular signaling cascades. A defining feature of PDE10A is its highly restricted expression pattern within the brain, with the highest concentrations found in the medium spiny neurons (MSNs) of the striatum (caudate nucleus and putamen). MSNs are the principal output neurons of the striatum and are integral components of the basal ganglia circuitry, which plays a crucial role in motor control, reward, and cognition.
The localization of PDE10A within MSNs is of particular significance to schizophrenia pathophysiology. The striatum is a key hub for the integration of cortical and limbic information, and its function is heavily modulated by dopamine. MSNs are broadly divided into two populations that form the "direct" and "indirect" pathways of the basal ganglia, expressing dopamine D1 and D2 receptors, respectively. By regulating cAMP and cGMP levels, PDE10A is strategically positioned to modulate the activity of both pathways, thereby influencing striatal output and, consequently, behaviors and cognitive processes that are disrupted in schizophrenia.
Quantitative Analysis of PDE10A in Schizophrenia
Alterations in PDE10A expression and availability in the brains of individuals with schizophrenia have been a subject of intense investigation, primarily through the use of positron emission tomography (PET). These studies have yielded valuable quantitative data, although the findings have not been entirely consistent across all studies.
Positron Emission Tomography (PET) Imaging Studies
PET imaging allows for the in vivo quantification of PDE10A in the human brain using specific radioligands. The primary outcome measure in these studies is the non-displaceable binding potential (BPND), which reflects the density of available PDE10A enzymes.
| Study (Radioligand) | Brain Region | Schizophrenia Patients (BPND Mean ± SD) | Healthy Controls (BPND Mean ± SD) | p-value | Reference |
|---|---|---|---|---|---|
| Marques et al. ([11C]IMA107) | Caudate | 2.58 ± 0.49 | 2.76 ± 0.44 | NS | |
| Putamen | 2.89 ± 0.52 | 3.06 ± 0.48 | NS | ||
| Nucleus Accumbens | 2.79 ± 0.51 | 2.96 ± 0.46 | NS | ||
| Bodén et al. ([11C]Lu AE92686) | Striatum | 2.19 ± 0.37 | 2.68 ± 0.38 | 0.003 | |
| Hida et al. ([18F]MNI-659) | Sensorimotor Striatum | 3.23 ± 0.65 | 2.92 ± 0.51 | >0.05 (trend) | [1] |
The conflicting results from these PET studies may be attributable to several factors, including differences in the radioligands used, patient populations (e.g., medication status, illness duration), and data analysis methods. Further research is warranted to clarify the status of PDE10A in schizophrenia.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PDE10A's role in schizophrenia.
In Vivo Imaging: [18F]MNI-659 Positron Emission Tomography (PET)
This protocol outlines the key steps for performing a human brain PET scan using the PDE10A-specific radioligand [18F]MNI-659.
-
Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
Vital signs are monitored before and after the procedure.
-
An intravenous catheter is inserted for radiotracer injection.
-
-
Radiotracer Administration:
-
A target dose of approximately 5 mCi (185 MBq) of [18F]MNI-659 is administered as a slow intravenous bolus over 1-2 minutes.[2]
-
The injection is followed by a saline flush.
-
-
PET Data Acquisition:
-
Dynamic 3D PET scanning is initiated simultaneously with radiotracer injection and continues for 90-120 minutes.[1][2]
-
Data are acquired in list mode and subsequently binned into a series of time frames of increasing duration.
-
A transmission scan using a CT scanner is performed for attenuation correction.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using an iterative algorithm (e.g., OSEM) and corrected for attenuation, scatter, and random coincidences.
-
Structural magnetic resonance imaging (MRI) is performed for anatomical co-registration and region of interest (ROI) delineation.
-
ROIs are drawn on the co-registered MRI for key brain regions, including the caudate, putamen, nucleus accumbens, and cerebellum (as a reference region).
-
Time-activity curves are generated for each ROI.
-
The non-displaceable binding potential (BPND) is calculated using a simplified reference tissue model (SRTM), with the cerebellum serving as the reference region.[1]
-
Preclinical Behavioral Assessment: Conditioned Avoidance Response (CAR)
The CAR test is a widely used behavioral paradigm to assess the antipsychotic-like activity of compounds in rodents.
-
Apparatus:
-
A two-way shuttle box divided into two equal compartments by a partition with an opening.
-
The floor of the box is a grid capable of delivering a mild electric footshock.
-
A conditioned stimulus (CS), typically an auditory cue (e.g., a tone or white noise), is presented through a speaker.
-
An unconditioned stimulus (US), a mild footshock, is delivered through the grid floor.
-
-
Procedure:
-
Acquisition Phase:
-
A rat is placed in one compartment of the shuttle box.
-
A trial begins with the presentation of the CS (e.g., a 10-second tone).[3]
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial is terminated.
-
If the rat fails to move during the CS, the US (e.g., a 0.5 mA footshock) is delivered for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment.[3]
-
Multiple trials are conducted in a session, with an inter-trial interval.
-
Training continues until the animals reach a stable baseline of avoidance responding.
-
-
Testing Phase:
-
Animals are administered the test compound (e.g., a PDE10A inhibitor) or vehicle at a specified time before the test session.
-
The test session is conducted similarly to the acquisition phase.
-
The number of avoidance responses, escape failures, and inter-trial crosses are recorded.
-
A compound is considered to have antipsychotic-like activity if it significantly reduces conditioned avoidance responding without increasing escape failures.[4]
-
-
Gene Expression Analysis: In Situ Hybridization
In situ hybridization is a technique used to visualize the location of specific mRNA sequences within tissue sections, providing information about gene expression patterns.
-
Tissue Preparation:
-
Animals are euthanized, and the brain is rapidly dissected and frozen or fixed.
-
For frozen sections, the brain is embedded in an optimal cutting temperature (OCT) compound and sectioned on a cryostat.
-
For paraffin-embedded sections, the brain is fixed in 4% paraformaldehyde, dehydrated through a series of ethanol washes, cleared in xylene, and embedded in paraffin. Sections are then cut using a microtome.[5][6]
-
-
Probe Preparation:
-
A cDNA clone corresponding to the PDE10A mRNA of interest is used as a template.
-
A labeled antisense RNA probe is synthesized by in vitro transcription using a labeled nucleotide (e.g., digoxigenin-UTP or a radioactive isotope).[5]
-
A sense probe is also synthesized as a negative control.
-
-
Hybridization:
-
Tissue sections are pretreated to permeabilize the tissue and reduce non-specific binding. This may involve proteinase K digestion and acetylation.[5]
-
The labeled probe is diluted in a hybridization buffer and applied to the tissue sections.
-
Hybridization is carried out overnight at an optimized temperature (e.g., 65°C) in a humidified chamber.[5]
-
-
Washing and Detection:
-
Slides are washed under stringent conditions to remove any unbound or non-specifically bound probe.
-
For non-radioactive probes, the label is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
A colorimetric substrate is then added, which is converted by the enzyme into a colored precipitate at the site of probe hybridization.[7]
-
For radioactive probes, the slides are coated with a photographic emulsion and exposed for a period of time. The silver grains in the emulsion are developed to reveal the location of the radioactive probe.
-
-
Analysis:
-
The slides are examined under a microscope, and the distribution and intensity of the hybridization signal are analyzed.
-
PDE10A in Signaling Pathways Relevant to Schizophrenia
PDE10A plays a critical role in modulating intracellular signaling cascades that are central to the pathophysiology of schizophrenia, particularly those involving dopamine and glutamate.
Dopamine Signaling
In the striatum, dopamine exerts its effects through D1 and D2 receptors, which are coupled to Gs/olf and Gi/o proteins, respectively.
-
D1 Receptor Signaling (Direct Pathway): Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase 1, leading to an enhanced phosphorylation state of other proteins and ultimately promoting neuronal excitability and gene expression associated with the direct pathway.
-
D2 Receptor Signaling (Indirect Pathway): Activation of D2 receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and reduced PKA activity. This leads to a dephosphorylated state of DARPP-32 and a subsequent decrease in neuronal excitability in the indirect pathway.
PDE10A, by hydrolyzing cAMP, acts as a brake on both D1 and D2 receptor-mediated signaling. Inhibition of PDE10A would therefore be expected to increase cAMP levels, potentiating D1 receptor signaling and counteracting D2 receptor signaling.
Glutamate Signaling
Glutamatergic inputs from the cortex and thalamus are critical for striatal function. PDE10A is also involved in modulating the response to glutamate. For instance, PDE10A inhibition has been shown to increase the phosphorylation of the AMPA receptor subunit GluR1 at a PKA-sensitive site, suggesting a role in synaptic plasticity.[8]
PDE10A as a Therapeutic Target in Schizophrenia
The unique localization and function of PDE10A have made it an attractive target for the development of novel antipsychotic drugs. The therapeutic rationale is that by inhibiting PDE10A, it may be possible to restore the balance between the direct and indirect pathways in the striatum, which is thought to be disrupted in schizophrenia.
Preclinical Evidence
A number of selective PDE10A inhibitors have been developed and tested in preclinical models of schizophrenia. These compounds have demonstrated efficacy in assays predictive of antipsychotic activity.
| Compound | Animal Model | Behavioral Assay | Key Finding | Reference |
|---|---|---|---|---|
| Papaverine | Rat | Conditioned Avoidance Response | Inhibition of avoidance responding | |
| PF-02545920 (MP-10) | Rodent | Conditioned Avoidance Response | ED50 of 1 mg/kg | |
| Rodent | Apomorphine-induced climbing | Antagonism of climbing behavior | ||
| TAK-063 | Rodent | PCP-induced hyperlocomotion | Potent suppression of hyperlocomotion (MED of 0.3 mg/kg) | |
| Rodent | Cognitive tasks | Improvement in recognition memory and executive function |
Clinical Trials
Despite the promising preclinical data, the clinical development of PDE10A inhibitors for schizophrenia has been met with mixed results. Several compounds have failed to demonstrate efficacy in Phase II clinical trials.
| Compound | Sponsor | Phase | Outcome | Reference |
|---|---|---|---|---|
| PF-02545920 (Mardepodect) | Pfizer | II | Failed to meet primary endpoint (PANSS total score) in acute schizophrenia. | [8] |
| TAK-063 | Takeda | II | Did not show statistically significant improvement over placebo on the primary endpoint (PANSS total score). Some positive signals on secondary measures. |
The reasons for the discrepancy between preclinical and clinical findings are not fully understood but may relate to species differences, the complexity of schizophrenia pathophysiology, and the specific properties of the inhibitors tested.
Logical Workflow for Investigating PDE10A in Schizophrenia
The investigation of PDE10A's role in schizophrenia and the development of PDE10A-targeted therapies follow a logical progression from basic research to clinical application.
Conclusion and Future Directions
PDE10A remains a compelling target for the treatment of schizophrenia due to its strategic location in the striatum and its critical role in modulating dopamine and glutamate signaling. While the first generation of PDE10A inhibitors has not yet translated into clinical success, these early studies have provided invaluable insights into the complexities of targeting this enzyme.
Future research should focus on:
-
Refining our understanding of PDE10A biology: Further investigation into the differential roles of PDE10A splice variants and their regulation is needed.
-
Developing next-generation inhibitors: Compounds with different kinetic properties or allosteric modulators may offer improved therapeutic profiles.
-
Improving clinical trial design: Better patient stratification, potentially using biomarkers, and the exploration of PDE10A inhibitors as adjunctive therapies may increase the likelihood of success.
By building upon the knowledge gained from past and ongoing research, the field can continue to explore the therapeutic potential of modulating PDE10A for the benefit of individuals living with schizophrenia.
References
- 1. Positron Emission Tomography Assessments of Phosphodiesterase 10A in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. abyntek.com [abyntek.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. A Proof-of-Concept Study Evaluating the Phosphodiesterase 10A Inhibitor PF-02545920 in the Adjunctive Treatment of Suboptimally Controlled Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Mardepodect: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1] Developed by Pfizer, it was investigated for the treatment of schizophrenia and Huntington's disease before its discontinuation in 2017.[1] Despite its clinical outcome, this compound remains a valuable research tool for elucidating the role of PDE10A in regulating cyclic nucleotide signaling, particularly within the intricate dopamine pathways of the basal ganglia. This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use in preclinical research, and a summary of its key quantitative data.
Mechanism of Action: Modulation of Striatal Signaling
This compound exerts its effects by inhibiting PDE10A, an enzyme responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] PDE10A is strategically located within the striatum, a key brain region for motor control, reward, and cognition, where it plays a crucial role in modulating the signaling cascades downstream of dopamine D1 and D2 receptors in medium spiny neurons (MSNs).[3][4][5][6]
By inhibiting PDE10A, this compound leads to an accumulation of cAMP and cGMP in MSNs.[2] This has differential effects on the two main striatal output pathways: the direct pathway (D1-expressing MSNs) and the indirect pathway (D2-expressing MSNs). The potentiation of cAMP and cGMP signaling in these neurons ultimately influences gene expression and neuronal excitability, offering a unique mechanism to probe the function of these circuits in health and disease.
Signaling Pathway of this compound in Medium Spiny Neurons
Caption: Signaling pathway of this compound in medium spiny neurons.
Quantitative Data
The following tables summarize key in vitro and in vivo quantitative data for this compound, providing a reference for experimental design and data interpretation.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 0.37 nM | Rat | PDE10A enzyme assay | [7][8] |
| Selectivity | >1000-fold | Human | vs. other PDE families | [7][8] |
Table 2: In Vivo Pharmacokinetics
| Species | Dose | Route | Clearance | Volume of Distribution (Vd) | Reference |
| Rat (Sprague-Dawley) | 0.1 mg/kg | IV | 36 mL/min/kg | Moderate | [8] |
| Dog (Beagle) | 0.3 mg/kg | IV | 7.2 mL/min/kg | Moderate | [8] |
| Monkey (Cynomolgus) | 0.03 mg/kg | IV | 13.9 mL/min/kg | Moderate | [8] |
Table 3: In Vivo Pharmacodynamics
| Model | Species | Dose | Effect | Reference |
| Conditioned Avoidance Response (CAR) | Rat (Sprague-Dawley) | ED₅₀ = 1 mg/kg | Inhibition of avoidance responding | [7][8] |
| Striatal cGMP Levels | Mouse (CD-1) | 1 mg/kg (SC) | ~3-fold increase | [8] |
| Striatal cGMP Levels | Mouse (CD-1) | 3.2 mg/kg (SC) | ~5-fold increase | [8] |
| GluR1 Phosphorylation (S845) | Mouse (CF-1) | 3 mg/kg (IP) | 5.4-fold increase | [8] |
| CREB Phosphorylation (S133) | Mouse (CF-1) | 3 mg/kg (IP) | 4-fold increase | [8] |
| Striatal Gene Expression | Mouse (CF-1) | 3 mg/kg (IP) | Increased enkephalin and substance-P mRNA | [8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the use of this compound as a research tool.
Experimental Workflow: In Vivo Rodent Study
Caption: General experimental workflow for in vivo studies with this compound.
Conditioned Avoidance Response (CAR) in Rats
This protocol assesses the antipsychotic-like potential of a compound by measuring its ability to inhibit a learned avoidance response without producing motor impairment.
Apparatus:
-
Shuttle boxes with two compartments separated by a guillotine door.
-
A grid floor capable of delivering a mild foot shock.
-
A conditioned stimulus (CS), such as a light or tone.
-
An unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA).
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the CS for a set duration (e.g., 5 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the rat does not move, the US is delivered through the grid floor at the end of the CS presentation.
-
The trial ends when the rat escapes to the other compartment.
-
The inter-trial interval is typically 30 seconds.
-
Continue training until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
Administer this compound or vehicle at the desired dose and route (e.g., 1 mg/kg, intraperitoneally).
-
After a specified pretreatment time (e.g., 30 minutes), place the rat in the shuttle box.
-
Conduct a test session consisting of a set number of trials (e.g., 30 trials).
-
Record the number of avoidances, escapes, and escape failures.
-
Data Analysis:
-
Compare the percentage of avoidance responses between the this compound-treated and vehicle-treated groups.
-
A significant reduction in avoidance responding in the absence of an increase in escape failures is indicative of an antipsychotic-like effect.
Measurement of Striatal cGMP Levels in Mice
This protocol measures the pharmacodynamic effect of this compound on its target engagement in the brain.
Procedure:
-
Dosing:
-
Administer this compound or vehicle to mice at the desired dose and route (e.g., 1-3.2 mg/kg, subcutaneously).
-
-
Tissue Collection:
-
At a specified time point after dosing (e.g., 30-60 minutes), euthanize the mice.
-
Rapidly dissect the striatum on ice.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen striatal tissue in an appropriate buffer (e.g., 0.1 M HCl).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for cGMP measurement.
-
-
cGMP Measurement:
-
Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.
-
Follow the manufacturer's instructions to measure the concentration of cGMP in the samples.
-
Data Analysis:
-
Normalize cGMP concentrations to the total protein concentration of the sample.
-
Compare the striatal cGMP levels between the this compound-treated and vehicle-treated groups.
In Vivo Administration of this compound
This compound can be formulated for various routes of administration in preclinical studies.
Formulation for Intraperitoneal (IP) or Subcutaneous (SC) Injection:
-
A common vehicle is 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
To prepare a 1 mg/mL solution:
-
Dissolve the required amount of this compound in a small amount of DMSO.
-
Add the DMSO solution to the 20% SBE-β-CD in saline vehicle.
-
Vortex or sonicate until the solution is clear.
-
Prepare fresh on the day of the experiment.
-
Formulation for Oral (PO) Gavage:
-
A common vehicle is 0.5% methylcellulose in water.
-
Suspend the required amount of this compound in the vehicle.
-
Ensure the suspension is homogenous before administration.
Conclusion
This compound, as a highly potent and selective PDE10A inhibitor, serves as an indispensable research tool for investigating the complexities of striatal signaling and its role in various neurological and psychiatric disorders. The data and protocols presented in this guide are intended to facilitate the design and execution of robust preclinical studies, ultimately contributing to a deeper understanding of the therapeutic potential of targeting the PDE10A enzyme in the central nervous system. While its clinical development has been discontinued, the scientific insights gained from studying this compound continue to inform the field of neuroscience and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pivotal role of phosphodiesterase 10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to the Chemical Properties and Stability of PF-2545920
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of PF-2545920 (also known as Mardepodect), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. The information presented herein is intended to support research and development activities involving this compound.
Chemical Properties
PF-2545920 is a synthetic organic molecule with a complex heterocyclic structure. Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl]quinoline | [1] |
| Synonyms | This compound, PF-02545920 | [1][2] |
| CAS Number | 898562-94-2 (free base); 2070014-78-5 (HCl salt); 898563-49-0 (succinate salt) | [2][3][4] |
| Molecular Formula | C25H20N4O | [2][5] |
| Molecular Weight | 392.45 g/mol | [2][5] |
| Appearance | White to off-white solid | [2] |
| Solubility | Insoluble in water. Soluble in DMSO (≥19.35 mg/mL), and ethanol (≥99.8 mg/mL). Solubility in DMF is 30 mg/mL. | [6][7] |
| UV Absorption | λmax at 233, 317 nm | [7] |
Stability and Storage
Proper storage and handling are critical to maintain the integrity of PF-2545920.
Recommended Storage Conditions:
-
Solid Form: The lyophilized powder should be stored at -20°C and kept desiccated. In this form, the chemical is reported to be stable for up to 3 years.[5]
-
In Solution: Stock solutions should be stored at -20°C or -80°C. It is recommended to use fresh solutions and avoid long-term storage.[6] If stored, use within 1 month at -20°C to prevent loss of potency.[5] Aliquoting to avoid multiple freeze-thaw cycles is also recommended.[5]
Potential Degradation Pathways:
While specific forced degradation studies for PF-2545920 are not extensively available in the public domain, an analysis of its chemical structure suggests potential degradation pathways based on the constituent moieties:
-
Quinoline Moiety: The quinoline ring system can be susceptible to photodegradation . Studies on quinoline itself have shown that it can degrade under UV irradiation, leading to the formation of hydroxylated derivatives and eventual ring cleavage.[2][6] The primary degradation products identified were 2-hydroxyquinoline and 8-hydroxyquinoline.[2]
-
Phenoxymethyl Linkage: The ether linkage in the phenoxymethyl group could be susceptible to hydrolysis , particularly under acidic or basic conditions, which could lead to cleavage of the molecule. The rate of hydrolysis would likely be dependent on the pH and temperature.
-
Pyrazole Ring: Pyrazole and its derivatives are generally considered to be chemically and thermally stable due to their aromatic character.[8] However, at high temperatures, thermal decomposition can occur, often initiated by the cleavage of weaker bonds within the ring or attached functional groups.[7][9]
Experimental Protocols
Detailed experimental protocols for the synthesis and in-vitro/in-vivo use of PF-2545920 are described in the scientific literature. Below are generalized protocols for assessing the stability of a compound like PF-2545920.
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
-
Preparation of Stock Solution: Prepare a stock solution of PF-2545920 in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photostability: Expose the solid compound and the solution to UV light (e.g., 254 nm) and fluorescent light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, typically HPLC with UV and/or mass spectrometric detection.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products.
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution at multiple wavelengths to ensure all components are detected. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathway of PF-2545920 and a general workflow for its stability assessment.
Caption: Signaling pathway of PF-2545920 as a PDE10A inhibitor.
Caption: General workflow for chemical stability assessment.
References
- 1. Hydrolysis of phenoxymethyl penicillin into 6-amino-penicillanic acid with spores of fusaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyloxymethyl acidic drug derivatives: in vitro hydrolytic reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. submissao.sbcat.org [submissao.sbcat.org]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. upfinder.upf.edu [upfinder.upf.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Mardepodect In Vivo Experimental Protocol: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for in vivo experiments involving Mardepodect (PF-2545920), a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1] this compound was developed by Pfizer for the potential treatment of schizophrenia and Huntington's disease.[2][3] Although its clinical development was discontinued in 2017, it remains a valuable tool for preclinical research into the role of PDE10A in neurological and psychiatric disorders.[2][3]
This compound is an orally active, brain-penetrant small molecule that exhibits high selectivity for PDE10A, with an IC50 of 0.37 nM and over 1000-fold selectivity against other phosphodiesterases. The PDE10A enzyme is primarily expressed in the medium spiny neurons of the striatum, a key region for regulating motor control, cognition, and emotional processes.[2][4] By inhibiting PDE10A, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling pathways.
Mechanism of Action & Signaling Pathway
This compound's mechanism of action centers on the inhibition of PDE10A, which is responsible for the hydrolysis of cAMP and cGMP. Inhibition of PDE10A leads to an accumulation of these second messengers, which in turn activates protein kinase A (PKA) and protein kinase G (PKG). This activation results in the phosphorylation of downstream targets, including the GluR1 subunit of the AMPA receptor and the CREB transcription factor, ultimately influencing neuronal excitability and gene expression.
Quantitative In Vivo Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Animal Model | Administration Route | Dose (mg/kg) | Clearance (ml/min/Kg) |
| Sprague-Dawley Rat | Intravenous | 0.1 | 36 |
| Beagle Dog | Intravenous | 0.3 | 7.2 |
| Cynomolgus Monkey | Intravenous | 0.03 | 13.9 |
Table 2: In Vivo Efficacy and Biomarker Modulation
| Animal Model | Administration Route | Dose (mg/kg) | Observed Effect |
| Sprague-Dawley Rat | - | 1 | ED50 in conditioned avoidance response (CAR) assay |
| CF-1 Mice | Intraperitoneal | 3 | Increased enkephalin and substance-P mRNA in striatum |
| CF-1 Mice | Intraperitoneal | 0.3-1 | Decreased avoidance responding in mouse CAR model |
| Mice | - | 0.03 | Increased time in empty vs. social side; decreased locomotor activity |
| CD-1 Mice | Subcutaneous | 1 | ~3-fold elevation of striatal cGMP |
| CD-1 Mice | Subcutaneous | 3.2 | ~5-fold elevation of striatal cGMP |
| Male CF-1 Mice | Intraperitoneal | 0.3 | 3-fold increase in GluR1 phosphorylation |
| Male CF-1 Mice | Intraperitoneal | 3 | 5.4-fold increase in GluR1 phosphorylation |
| Male CF-1 Mice | Intraperitoneal | 5 | 4.1-fold increase in GluR1 phosphorylation |
| Male CF-1 Mice | Intraperitoneal | 0.3 | 3-fold increase in CREBS133 phosphorylation |
| Male CF-1 Mice | Intraperitoneal | 3 | 4-fold increase in CREBS133 phosphorylation |
| Male CF-1 Mice | Intraperitoneal | 5 | 2.6-fold increase in CREBS133 phosphorylation |
Detailed Experimental Protocols
The following protocols are synthesized from available preclinical data and provide a general framework for conducting in vivo studies with this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal, subcutaneous, or oral administration.
Materials:
-
This compound (PF-2545920) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: The recommended vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween-80, and Saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Working Solution Preparation: a. For a 1 mg/mL final concentration, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly by vortexing. b. Add 50 µL of Tween-80 and mix again. c. Add 450 µL of Saline to bring the final volume to 1 mL. d. Vortex the solution until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Storage: It is recommended to prepare the working solution fresh on the day of the experiment.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Schizophrenia (Conditioned Avoidance Response)
This protocol outlines a conditioned avoidance response (CAR) test to evaluate the antipsychotic-like effects of this compound.
Animal Model:
-
Male CF-1 or CD-1 mice (8-10 weeks old)
Experimental Groups:
-
Vehicle control group
-
This compound treatment groups (e.g., 0.3, 1, 3 mg/kg)
-
Positive control group (e.g., an atypical antipsychotic)
Procedure:
-
Acclimatization: Acclimate mice to the testing room and CAR apparatus for at least 3 days prior to the start of the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30-60 minutes before the CAR session.
-
CAR Testing: a. Place the mouse in the shuttle box. b. Each trial consists of a conditioned stimulus (CS; e.g., a light or tone) for a set duration (e.g., 10 seconds), followed by an unconditioned stimulus (US; e.g., a mild foot shock). c. If the mouse moves to the other side of the shuttle box during the CS, it is recorded as an avoidance response. d. If the mouse moves to the other side during the US, it is recorded as an escape response. e. If the mouse fails to move, it is recorded as an escape failure. f. Conduct a set number of trials (e.g., 30-50) per session.
-
Data Analysis: The primary endpoint is the number or percentage of avoidance responses. A decrease in avoidance responding is indicative of antipsychotic-like activity.
Protocol 3: Biomarker Analysis in Mouse Brain Tissue
This protocol describes the collection and analysis of brain tissue to measure changes in cGMP levels and protein phosphorylation.
Procedure:
-
Drug Administration and Tissue Collection: a. Administer this compound or vehicle to mice at the desired doses and time points. b. At the end of the treatment period, euthanize the animals by a humane method (e.g., cervical dislocation or CO2 asphyxiation followed by decapitation). c. Rapidly dissect the striatum on a cold plate. d. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
cGMP Measurement: a. Homogenize the striatal tissue in an appropriate buffer. b. Measure cGMP levels using a commercially available enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Western Blot Analysis for pGluR1 and pCREB: a. Homogenize the striatal tissue in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the total protein concentration using a BCA assay. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and incubate with primary antibodies against pGluR1 (S845) and pCREB (S133), as well as total GluR1 and CREB. e. Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Diagram
References
Application Notes: Solubility and Handling of PF-2545920
Audience: Researchers, scientists, and drug development professionals.
Introduction PF-2545920, also known as Mardepodect, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The PDE10A enzyme is predominantly expressed in the medium spiny neurons of the brain's striatum and plays a crucial role in regulating cyclic AMP (cAMP) and cyclic GMP (cGMP) levels. Due to its mechanism, PF-2545920 has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, particularly schizophrenia. Accurate solubility data and standardized preparation protocols are essential for ensuring reproducible results in both in vitro and in vivo studies. These application notes provide a summary of solubility data for PF-2545920 in dimethyl sulfoxide (DMSO) and saline, along with detailed protocols for its preparation and handling.
Mechanism of Action: PDE10A Inhibition
PF-2545920 exerts its effects by selectively inhibiting the PDE10A enzyme, which is responsible for the hydrolysis of the cyclic nucleotides cAMP and cGMP. By blocking PDE10A, PF-2545920 leads to an accumulation of intracellular cAMP and cGMP. This increase in second messengers modulates the activity of downstream signaling pathways, including the dopamine D1-direct and D2-indirect pathways, and influences the phosphorylation state of key proteins like the glutamate receptor subunit GluR1.
Caption: Signaling pathway of PF-2545920 as a PDE10A inhibitor.
Solubility Data
The solubility of PF-2545920 is highly dependent on the solvent and handling conditions. It exhibits good solubility in organic solvents like DMSO but is practically insoluble in aqueous solutions such as water or saline. For aqueous-based assays or in vivo studies, a co-solvent approach is typically required.
Table 1: Solubility of PF-2545920 in Common Laboratory Solvents
| Solvent | Reported Solubility | Molar Concentration (MW: 392.45 g/mol ) | Notes and Recommendations | Citations |
| DMSO | >19.35 mg/mL to 100 mg/mL | >49.3 mM to 254.8 mM | Solubility can be enhanced by warming (37°C) and sonication. Use fresh, anhydrous DMSO as the compound's solubility is reduced in hygroscopic (moisture-absorbing) DMSO. | |
| Saline | Insoluble | N/A | Direct dissolution in saline or water is not feasible. | |
| Ethanol | ≥99.8 mg/mL, 78 mg/mL, 66 mg/mL | ~168.2 mM to 254.3 mM | Exhibits high solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of PF-2545920 for use in various assays.
Materials:
-
PF-2545920 (solid powder)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of PF-2545920 powder in a suitable tube.
-
Solvent Addition: Add the calculated volume of fresh DMSO to achieve the target concentration (e.g., for a 50 mM stock, add 50.96 µL of DMSO per 1 mg of compound).
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Aid Solubilization (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 10-15 minutes or place it in an ultrasonic bath for a few minutes to facilitate dissolution. Visually inspect for any remaining particulate matter.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (years) storage.
Protocol 2: General Procedure for Preparing Aqueous Working Solutions (Kinetic Solubility Approach)
PF-2545920 is insoluble in aqueous buffers. Therefore, working solutions for cell-based assays are typically prepared by diluting a concentrated DMSO stock into the aqueous medium. It is critical to note that the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Materials:
-
Concentrated PF-2545920 stock solution in DMSO (from Protocol 1)
-
Aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile tubes
Procedure:
-
Pre-warm Medium: Warm the required volume of aqueous buffer or medium to the desired temperature (e.g., 37°C).
-
Dilution: Add a small volume of the DMSO stock solution to the pre-warmed medium and immediately mix vigorously by vortexing or pipetting. The key is to dilute the DMSO stock quickly to prevent the compound from precipitating out of solution.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is compatible with the experimental system.
-
Usage: Use the freshly prepared working solution immediately for optimal results, as the compound may precipitate over time in aqueous environments.
Protocol 3: Example Preparation of an In Vivo Formulation
For animal studies, PF-2545920 must be formulated in a vehicle that maintains its solubility upon administration. A common approach involves using a mixture of co-solvents and surfactants.
Materials:
-
PF-2545920 stock solution in DMSO (e.g., 32.5 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
Initial Mixture: In a sterile tube, add 100 µL of the PF-2545920 DMSO stock solution.
-
Add Co-solvent: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Check: The final solution should be a clear, homogenous suspension. This formulation should be prepared fresh and used immediately for administration.
Workflow Visualization
The following diagram illustrates a generalized workflow for assessing the solubility of a compound like PF-2545920.
Caption: General experimental workflow for solubility determination.
Application Notes and Protocols for the Preclinical Investigation of Mardepodect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), modulating neuronal signaling pathways. Developed by Pfizer, this compound was investigated for the treatment of schizophrenia and Huntington's disease. Although clinical development was discontinued, its well-characterized mechanism of action and preclinical efficacy make it a valuable tool for neuroscience research.
These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its preparation and use in animal studies, aiding researchers in further exploring its therapeutic potential and the role of PDE10A in neurological and psychiatric disorders.
Mechanism of Action
This compound is a highly potent and selective inhibitor of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of both cAMP and cGMP, second messengers crucial for intracellular signal transduction. The inhibition of PDE10A by this compound leads to an accumulation of these cyclic nucleotides within striatal medium spiny neurons, which are key components of the basal ganglia circuitry involved in motor control, cognition, and emotional regulation. This enhancement of cAMP/cGMP signaling is believed to be the primary mechanism underlying the antipsychotic-like effects observed in preclinical models.
Signaling Pathway of this compound's Action
Caption: this compound inhibits PDE10A, increasing cAMP/cGMP and downstream signaling.
In Vitro and In Vivo Potency
This compound has demonstrated high potency in both enzymatic assays and animal models of antipsychotic activity.
| Parameter | Species/System | Value | Reference |
| IC50 (PDE10A) | Cell-free assay | 0.37 nM | |
| ED50 (CAR) | Sprague-Dawley Rat | 1 mg/kg | |
| Striatal cGMP Increase | CD-1 Mouse | ~3-fold at 1 mg/kg (s.c.) | |
| Striatal cGMP Increase | CD-1 Mouse | ~5-fold at 3.2 mg/kg (s.c.) | |
| GluR1S845 Phosphorylation | CF-1 Mouse | 3-fold increase at 0.3 mg/kg (i.p.) | |
| GluR1S845 Phosphorylation | CF-1 Mouse | 5.4-fold increase at 3 mg/kg (i.p.) | |
| CREBS133 Phosphorylation | CF-1 Mouse | 3-fold increase at 0.3 mg/kg (i.p.) | |
| CREBS133 Phosphorylation | CF-1 Mouse | 4-fold increase at 3 mg/kg (i.p.) |
Pharmacokinetics
Limited pharmacokinetic data for this compound is available from intravenous administration studies in multiple species. Oral pharmacokinetic parameters have not been extensively reported in the public domain.
| Species | Route | Dose | Clearance (mL/min/kg) | Volume of Distribution | Reference |
| Sprague-Dawley Rat | IV | 0.1 mg/kg | 36 | Moderate | |
| Beagle Dog | IV | 0.3 mg/kg | 7.2 | Moderate | |
| Cynomolgus Monkey | IV | 0.03 mg/kg | 13.9 | Moderate |
Safety Pharmacology
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is a lipophilic compound requiring a suitable vehicle for in vivo administration. The following are suggested formulations.
Protocol 1: Suspension for Oral Gavage
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the desired final concentration.
-
Continuously stir the suspension during dosing to ensure homogeneity.
-
Protocol 2: Solubilized Formulation for Injection (Non-clinical)
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Preparation:
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume and concentration.
-
Protocol 3: Alternative Solubilized Formulation for Injection (Non-clinical)
-
Vehicle: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Preparation:
-
Dissolve this compound in DMSO.
-
Add the 20% SBE-β-CD in saline solution and mix until clear.
-
Conditioned Avoidance Response (CAR) Assay
The CAR assay is a widely used behavioral model to predict the antipsychotic efficacy of a test compound.
Caption: Workflow for the Conditioned Avoidance Response (CAR) assay.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: Two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a tone or light, is presented before the unconditioned stimulus (US), the foot shock.
-
Procedure:
-
Acclimation and Habituation: Allow rats to acclimate to the housing facility for at least one week. Habituate the animals to the shuttle box for two days (30 minutes per day) prior to training.
-
Training: Conduct daily training sessions for 10 days. Each session consists of 30 trials.
-
A trial begins with the presentation of the CS (e.g., a 10-second white noise).
-
If the rat crosses to the other side of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not cross during the CS, a mild foot shock (e.g., 0.8 mA for a maximum of 5 seconds) is delivered. If the rat crosses during the shock, it is an escape response.
-
-
Testing:
-
Administer this compound or vehicle at the desired dose and route.
-
After the appropriate pretreatment time, place the rat in the shuttle box and begin the test session.
-
Record the number of avoidance responses, escape failures, and inter-trial crossings.
-
-
-
Data Analysis: Compare the number of avoidance responses between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Measurement of Striatal cGMP Levels
This protocol describes the measurement of cGMP in striatal tissue following this compound administration.
Optimizing MP-10 Dosing in Murine Research: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the optimal dosage of MP-10 (PF-2545920), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in mouse models. MP-10 has shown therapeutic potential in various neurological and psychiatric disorders, including neuroinflammatory conditions and Parkinson's disease.[1] The following sections detail quantitative data on effective dosages, comprehensive experimental protocols, and visualizations of the underlying signaling pathways to guide researchers in their in vivo studies.
Quantitative Data Summary
The efficacy and behavioral effects of MP-10 have been evaluated across a range of doses in rodent models. The following tables summarize the key quantitative findings from published studies.
Table 1: Efficacy of MP-10 in Mouse Models
| Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| LPS-induced Neuroinflammation | Not specified | Not specified | Inhibited microglial activation and proinflammatory gene expression. | [1] |
| MPTP-induced Parkinson's Disease | Not specified | Not specified | Rescued behavioral deficits and dopaminergic neuronal cell death; reduced microglial activation. | [1] |
| Striatal Gene Expression | 1, 3, 10, or 30 mg/kg | PO | Dose-dependently increased c-Fos immunopositive nuclei in all regions of the neostriatum. | [2] |
| Striatal Gene Expression | 3 or 10 mg/kg | IP | Increased c-Fos immunoreactivity in both D1-positive and D1-negative neurons in the striatum. | [2] |
Table 2: Behavioral and Gene Expression Effects of MP-10 in Rodents
| Species | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| Rat | 0.3, 1, or 3 mg/kg | PO (Haloperidol) | Haloperidol produced a regional pattern of c-Fos induction favoring the dorsolateral striatum. | [2] |
| Mouse | 1, 3, 10 or 30 mg/kg | PO | MP-10 induced a greater c-Fos expression in the dorsolateral striatum compared to the dorsomedial striatum. | [2] |
| Mouse | 3 or 10 mg/kg | IP | MP-10 increased c-Fos immunoreactivity in both D1-negative and D1-positive neurons, with a greater induction in D1-negative neurons. | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on methods described in the cited literature for key experiments involving MP-10 in mouse models.
Evaluation of Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To assess the ability of MP-10 to suppress microglial activation and proinflammatory gene expression in the brains of mice challenged with LPS.
Materials:
-
Male C57BL/6 mice
-
MP-10 (PF-2545920)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Equipment for intraperitoneal (IP) injections
-
Tissue homogenization buffer and equipment
-
Reagents and equipment for Western blot and RT-PCR analyses
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week prior to the experiment.
-
MP-10 Administration: Prepare MP-10 solution in a suitable vehicle. Administer the desired dose of MP-10 or vehicle control to the mice via the chosen route of administration (e.g., intraperitoneal injection).
-
LPS Challenge: At a specified time after MP-10 administration, induce neuroinflammation by injecting LPS (e.g., 0.5 mg/kg, IP).
-
Tissue Collection: At a predetermined time point post-LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia.
-
Brain Dissection and Homogenization: Perfuse the mice with ice-cold saline. Dissect the brain and isolate specific regions of interest (e.g., striatum, substantia nigra). Homogenize the tissue in appropriate lysis buffer for subsequent protein or RNA extraction.
-
Biochemical Analysis:
-
Western Blot: Analyze the protein levels of markers for microglial activation (e.g., Iba1) and inflammatory mediators.
-
RT-PCR: Analyze the mRNA levels of proinflammatory genes.
-
Assessment of Neuroprotective Effects in an MPTP-Induced Parkinson's Disease Model
Objective: To determine if MP-10 can rescue behavioral deficits and protect dopaminergic neurons in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[1]
Materials:
-
Male C57BL/6 mice
-
MP-10 (PF-2545920)
-
MPTP hydrochloride
-
Sterile saline
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Anesthesia
-
Equipment for tissue processing and immunohistochemistry
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
MPTP Administration: Induce Parkinsonism by administering MPTP hydrochloride (e.g., four injections of 20 mg/kg, IP, at 2-hour intervals).
-
MP-10 Treatment: Administer MP-10 or vehicle control daily, starting either before or after MPTP administration, depending on the study design (preventive or therapeutic).
-
Behavioral Testing: Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at specified time points after MPTP administration to assess motor function.
-
Tissue Processing and Immunohistochemistry: At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Histological Analysis: Cryosection the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: MP-10 signaling pathway in microglia.
Caption: Workflow for neuroinflammation studies.
These application notes and protocols provide a foundational guide for investigating the optimal dosage and therapeutic effects of MP-10 in mouse models. Researchers are encouraged to adapt these protocols to their specific experimental questions and to consult the primary literature for further details.
References
Application Notes and Protocols for Mardepodect Administration for Central Nervous System (CNS) Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (also known as PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] Developed by Pfizer, it was investigated for the treatment of schizophrenia and Huntington's disease.[3] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region in the CNS for regulating motor control, cognition, and emotional processes.[3][4] By inhibiting PDE10A, this compound modulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in neuronal signaling.[5] Preclinical studies have demonstrated that this compound is orally active and can cross the blood-brain barrier to exert its effects within the CNS.[1][6][7] Although its clinical development was discontinued, this compound remains a valuable tool for preclinical research into the role of PDE10A in CNS function and disease.[3]
These application notes provide a summary of available data on the administration and CNS penetration of this compound, along with detailed protocols for its use in a research setting.
Data Presentation: Physicochemical and Pharmacokinetic Properties
While specific quantitative data on the brain-to-plasma ratio and cerebrospinal fluid (CSF) penetration of this compound are not extensively available in the public domain, the compound was optimized for brain penetration during its development.[6][7] The following tables summarize key in vitro and in vivo data based on available preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 for PDE10A | 0.37 nM | Recombinant Human | [1][2] |
| Selectivity | >1000-fold vs. other PDEs | Not Specified | [1][2] |
Table 2: Preclinical Pharmacokinetic and In Vivo Efficacy Data for this compound
| Parameter | Administration Route | Dose | Species | Finding | Reference |
| ED50 | Not specified | 1 mg/kg | Rat | Active in Conditioned Avoidance Response (CAR) assay | [1] |
| Striatal cGMP Elevation | Not specified | Dose-dependent | Mouse | Increased striatal cGMP levels | [1] |
| Clearance | Intravenous | 0.1 mg/kg | Rat (Sprague-Dawley) | 36 mL/min/kg | Not specified |
| Clearance | Intravenous | 0.3 mg/kg | Dog (Beagle) | 7.2 mL/min/kg | Not specified |
| Clearance | Intravenous | 0.03 mg/kg | Monkey (Cynomolgus) | 13.9 mL/min/kg | Not specified |
Note: Specific brain-to-plasma and CSF-to-plasma concentration ratios for this compound are not publicly available. However, the compound was designed for CNS penetration.[6][7] Researchers should determine these parameters empirically in their specific experimental models.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PDE10A, which is highly expressed in the striatal medium spiny neurons. This inhibition leads to an increase in the intracellular concentrations of both cAMP and cGMP, which in turn modulates downstream signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the CNS penetration and efficacy of this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare this compound formulations for oral, intraperitoneal, and intravenous administration in rodents.
Materials:
-
This compound (PF-2545920) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Formulation for Intraperitoneal or Intravenous Injection: [1]
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle.
-
First, prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
-
This formulation should yield a clear solution. If precipitation occurs, gentle warming and/or sonication can be used. Prepare fresh on the day of the experiment.
Formulation for Oral Gavage: [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.
-
Vortex thoroughly to create a uniform suspension. Prepare fresh on the day of the experiment.
Protocol 2: Assessment of CNS Penetration via Brain and Plasma Pharmacokinetic Analysis
Objective: To determine the brain-to-plasma concentration ratio of this compound following systemic administration in rodents.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery | Bentham Science [benthamscience.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Review: Modulation of striatal neuron activity by cyclic nucleotide signaling and phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound (PD004447, AZEXWHKOMMASPA-UHFFFAOYSA-N) [probes-drugs.org]
Application Notes: Cell-Based Assays for PDE10A Inhibitors
References
- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PDE10A Gene: Function, Role in Disease, and Therapeutic Potential [learn.mapmygenome.in]
- 5. researchgate.net [researchgate.net]
- 6. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. bioline.ru [bioline.ru]
- 10. LANCE Ultra cAMP Assays | Revvity [revvity.com]
- 11. revvity.com [revvity.com]
- 12. Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using a stable recombinant HEK-293 cell line expressing high levels of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GeneBLAzer Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel PDE10 inhibitors by a robust homogeneous screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of PDE10A in vascular smooth muscle cell hyperplasia and pathological vascular remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Measuring cGMP Levels Following Mardepodect Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3] The PDE10A enzyme is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[3][4] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling.[4][5] By inhibiting PDE10A, this compound leads to an accumulation of intracellular cGMP and cAMP, which can modulate neuronal activity.[4] Monitoring cGMP levels after this compound treatment is a critical step in understanding its mechanism of action and pharmacological effects.
These application notes provide detailed protocols for the quantification of cGMP in biological samples, particularly from brain tissue, following treatment with this compound. The methodologies described include Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), two common and reliable techniques for cGMP measurement.
Signaling Pathway of this compound
The mechanism of action of this compound involves the modulation of the nitric oxide (NO)-cGMP signaling pathway. In striatal neurons, neuronal nitric oxide synthase (nNOS) produces NO, which stimulates soluble guanylyl cyclase (sGC) to synthesize cGMP from GTP. PDE10A then degrades cGMP, terminating the signal. This compound inhibits PDE10A, leading to an accumulation of cGMP and subsequent activation of downstream effectors like cGMP-dependent protein kinases (PKG).
This compound inhibits PDE10A, increasing cGMP levels.
Data Presentation
The administration of PDE10A inhibitors like this compound has been shown to cause a significant, dose-dependent increase in cGMP levels in the striatum.[4] While specific data for this compound is limited in publicly available literature, the following table represents the expected outcome based on studies with similar PDE10A inhibitors.
| Treatment Group | Dose (mg/kg) | Striatal cGMP (pmol/mg protein) | Fold Change vs. Vehicle |
| Vehicle | 0 | 1.5 ± 0.2 | 1.0 |
| This compound | 0.3 | 3.2 ± 0.4 | 2.1 |
| This compound | 1.0 | 5.8 ± 0.6 | 3.9 |
| This compound | 3.0 | 8.1 ± 0.9 | 5.4 |
This is representative data compiled from multiple sources describing the effects of potent PDE10A inhibitors.[4]
Experimental Protocols
In Vivo Dosing and Tissue Collection
This protocol is designed for rodent models to assess the in vivo effects of this compound on striatal cGMP levels.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Syringes and gavage needles
-
Liquid nitrogen
-
Dissection tools
-
Microcentrifuge tubes
Procedure:
-
Administer this compound or vehicle to animals via oral gavage at the desired doses.
-
At a predetermined time point post-administration (e.g., 1-3 hours), euthanize the animals according to approved institutional guidelines.
-
Rapidly dissect the striatum from the brain on an ice-cold surface.
-
Immediately flash-freeze the tissue samples in liquid nitrogen to halt enzymatic activity.
-
Store the frozen tissue at -80°C until processing.
Sample Preparation from Brain Tissue
Proper sample preparation is crucial for accurate cGMP measurement. This protocol is suitable for both ELISA and LC-MS/MS analysis.
Materials:
-
Frozen striatal tissue
-
Homogenization buffer (e.g., 0.1 M HCl or a buffer containing protease and phosphatase inhibitors)
-
Homogenizer (e.g., Dounce or ultrasonic)
-
Centrifuge
Procedure:
-
Weigh the frozen tissue.
-
Add 5-10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cGMP.
-
The supernatant can be used directly for cGMP assays or stored at -80°C.
Workflow for measuring cGMP after this compound treatment.
cGMP Measurement by Competitive ELISA
Commercial ELISA kits are a common method for cGMP quantification. The following is a general protocol; always refer to the specific kit manufacturer's instructions.
Principle: This is a competitive immunoassay where cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding to a limited number of anti-cGMP antibody sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of cGMP in the sample.
Materials:
-
Commercial cGMP ELISA kit (containing cGMP standards, anti-cGMP antibody, enzyme-conjugated cGMP, wash buffer, substrate, and stop solution)
-
Prepared tissue supernatant
-
Microplate reader
Procedure:
-
Prepare cGMP standards and samples according to the kit protocol. This may involve acetylation for increased sensitivity.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated cGMP to each well.
-
Add the anti-cGMP antibody to each well and incubate as directed (typically 1-2 hours at room temperature).
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
cGMP Measurement by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like cGMP.
Principle: Liquid chromatography separates cGMP from other components in the sample. The mass spectrometer then ionizes and fragments the cGMP, and the specific mass-to-charge ratios of the parent and fragment ions are used for highly selective and sensitive quantification.
Materials:
-
LC-MS/MS system
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with formic acid or ammonium acetate)
-
Internal standard (e.g., stable isotope-labeled cGMP)
-
Prepared tissue supernatant
Procedure:
-
Add a known amount of the internal standard to the samples and standards.
-
Perform a protein precipitation step, if not already done in the initial sample preparation (e.g., with acetonitrile).
-
Centrifuge and transfer the supernatant to an autosampler vial.
-
Inject the sample onto the LC-MS/MS system.
-
Separate cGMP using a suitable gradient elution program.
-
Detect cGMP and the internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode.
-
Quantify cGMP in the samples by calculating the ratio of the peak area of cGMP to the peak area of the internal standard and comparing this to the standard curve.
Comparison of ELISA and LC-MS/MS workflows for cGMP.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for researchers investigating the effects of this compound on cGMP signaling. The choice between ELISA and LC-MS/MS will depend on the specific requirements of the study, including sample throughput, sensitivity, and the availability of equipment. Both methods, when performed with care, can provide reliable and quantitative data on cGMP levels, contributing to a better understanding of the pharmacological profile of this compound and other PDE10A inhibitors.
References
- 1. Simultaneous LC-MS/MS analysis of the biomarkers cAMP and cGMP in plasma, CSF and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: Modulation of striatal neuron activity by cyclic nucleotide signaling and phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Mardepodect solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mardepodect (PF-2545920).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PF-2545920) is a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme.[1][2][3] PDE10A is primarily expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle.[2][4] The enzyme is crucial for regulating the activity of dopamine-sensitive medium spiny neurons.[2][4] By inhibiting PDE10A, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in signal transduction pathways. This modulation of cyclic nucleotide signaling is believed to be the basis for its potential therapeutic effects. The development of this compound was initially focused on treatments for schizophrenia and Huntington's disease, but its development was discontinued in 2017.[2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is sparingly soluble in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][3] For in vivo studies, co-solvent systems are necessary to achieve appropriate concentrations for administration.
Q3: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation in your DMSO stock solution can be due to several factors:
-
Moisture Absorption: DMSO is hygroscopic and can absorb moisture from the air, which reduces the solubility of this compound.[1] It is crucial to use fresh, anhydrous DMSO.
-
Low-Quality DMSO: Ensure you are using a high-purity, research-grade DMSO.
-
Incorrect Storage: Store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture.
Troubleshooting Steps:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
If warming does not work, sonication can be used to aid dissolution.[3]
-
If the issue persists, it is best to prepare a fresh stock solution using new, anhydrous DMSO.
Solubility and Formulation Guide
In Vitro Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 45 mg/mL (114.66 mM) | Use fresh, anhydrous DMSO as it is hygroscopic.[3] |
| DMSO | 78 mg/mL (198.75 mM) | Moisture-absorbing DMSO can reduce solubility.[1] |
| DMSO | 100 mg/mL (254.8 mM) | Ensure fresh DMSO is used for best results.[1] |
In Vivo Formulation Protocols
For animal experiments, multi-component solvent systems are required. The following are established protocols for preparing this compound formulations. Always prepare fresh solutions for immediate use.[1]
| Protocol | Components | Final Concentration |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.37 mM) |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.37 mM) |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.37 mM) |
| Protocol 4 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O | 5 mg/mL |
| Protocol 5 | 5% DMSO, 95% Corn Oil | 1.66 mg/mL |
Experimental Protocols
Preparation of In Vivo Formulation (Protocol 1 Example)
This protocol describes the preparation of a 1 mL working solution with a final this compound concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
The final solution should be clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
Visualized Signaling Pathway and Experimental Workflow
References
minimizing off-target effects of PF-2545920
Welcome to the technical support center for PF-2545920. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of PF-2545920 and to help minimize its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-2545920?
A1: PF-2545920, also known as Mardepodect or MP-10, is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE10A, PF-2545920 increases the intracellular levels of these second messengers, which are crucial for various signaling pathways, particularly in the medium spiny neurons of the striatum where PDE10A is highly expressed.[1]
Q2: How selective is PF-2545920 for PDE10A?
A2: PF-2545920 exhibits exceptional selectivity for PDE10A. It has an IC50 of 0.37 nM for PDE10A and displays over 1000-fold selectivity against other phosphodiesterase (PDE) families.[2] A chemoproteomics study confirmed this high specificity, revealing "virtually no off-target binding".[4]
Q3: What are the known or potential off-target effects of PF-2545920?
A3: Despite its high selectivity, some off-target or mechanism-related adverse effects have been observed, primarily at higher concentrations or in specific experimental models. These include:
-
Motor Effects: At higher doses, PF-2545920 has been associated with motor side effects such as dystonia (involuntary muscle contractions).
-
Neuronal Hyperexcitability: Preclinical studies have suggested that PF-2545920 may enhance hippocampal excitability and could potentially lower the seizure threshold.
-
Common Adverse Events (Clinical Trials): In clinical trials for schizophrenia and Huntington's disease, the most frequently reported adverse events at higher doses included somnolence, fatigue, and weight decrease.
Q4: How can I minimize the risk of observing off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of PF-2545920 in your specific assay by performing a dose-response curve and using the lowest concentration that yields the desired on-target effect.
-
Ensure high purity of the compound: Use a reputable source for PF-2545920 to avoid confounding results from impurities.
-
Include appropriate controls: Always include vehicle-only controls and consider using a less selective PDE inhibitor as a comparator to differentiate PDE10A-specific effects from broader PDE inhibition.
-
Monitor for off-target phenotypes: Be vigilant for unexpected cellular changes, such as cytotoxicity or altered morphology, especially at higher concentrations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability | 1. Concentration of PF-2545920 is too high. 2. Off-target effects on cell survival pathways. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Lower the concentration of PF-2545920. 3. Ensure the final solvent concentration is below the toxicity threshold for your cell type (typically <0.1% DMSO). |
| Inconsistent or No On-Target Effect (e.g., no change in cAMP/cGMP levels) | 1. PF-2545920 degradation. 2. Low expression of PDE10A in the experimental model. 3. Insufficient assay sensitivity. | 1. Prepare fresh stock solutions of PF-2545920. Store stock solutions at -20°C or -80°C. 2. Confirm PDE10A expression in your cell line or tissue model using techniques like qPCR or Western blot. 3. Optimize your cAMP/cGMP assay for higher sensitivity. Consider using a commercial kit with a known positive control. |
| Results Suggest Neuronal Hyperexcitability (e.g., increased firing rate in neurons) | 1. On-target effect of PDE10A inhibition in the specific neuronal population. 2. Off-target effect on ion channels or receptors at high concentrations. | 1. Carefully characterize the dose-response relationship. 2. Compare the effects of PF-2545920 with other selective PDE10A inhibitors. 3. If possible, perform electrophysiological studies to investigate changes in specific ion channel currents. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of PF-2545920 against PDE Isozymes
| PDE Isozyme | IC50 (nM) | Selectivity vs. PDE10A |
| PDE10A | 0.37 | - |
| PDE1A | >1000 | >2700-fold |
| PDE2A | >1000 | >2700-fold |
| PDE3A | >1000 | >2700-fold |
| PDE4D | >1000 | >2700-fold |
| PDE5A | >1000 | >2700-fold |
| PDE6 | >1000 | >2700-fold |
| PDE7B | >1000 | >2700-fold |
| PDE8A | >1000 | >2700-fold |
| PDE9A | >1000 | >2700-fold |
| PDE11A | >1000 | >2700-fold |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP/cGMP Levels
This protocol provides a general workflow for measuring changes in cAMP and cGMP levels in cultured cells following treatment with PF-2545920.
Materials:
-
Cultured cells expressing PDE10A
-
PF-2545920
-
Cell lysis buffer
-
Commercially available cAMP and cGMP ELISA or HTRF assay kits
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of PF-2545920 in DMSO. On the day of the experiment, prepare serial dilutions in a suitable assay buffer.
-
Cell Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of PF-2545920 or vehicle control. Incubate for the desired time period (e.g., 30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions provided with your chosen cAMP/cGMP assay kit.
-
Assay Performance: Perform the cAMP or cGMP assay according to the manufacturer's protocol.
-
Data Analysis: Measure the signal using a plate reader and calculate the concentrations of cAMP or cGMP based on a standard curve.
Protocol 2: Assessing Neuronal Excitability using Microelectrode Arrays (MEAs)
This protocol outlines a method to assess the potential for PF-2545920 to induce neuronal hyperexcitability.
Materials:
-
Primary neurons or iPSC-derived neurons cultured on MEA plates
-
MEA recording system
-
PF-2545920
-
Vehicle control (e.g., DMSO)
-
Positive control for hyperexcitability (e.g., a potassium channel blocker like 4-AP)
Procedure:
-
Baseline Recording: Record the baseline spontaneous electrical activity of the neuronal network on the MEA plate for a sufficient period (e.g., 10-15 minutes).
-
Compound Addition: Add PF-2545920 at various concentrations to the culture medium. Include a vehicle control and a positive control in separate wells.
-
Post-Treatment Recording: After a suitable incubation period (e.g., 30-60 minutes), record the neuronal activity again.
-
Data Analysis: Analyze the MEA data for changes in parameters such as mean firing rate, burst frequency, and network synchrony. A significant increase in these parameters may indicate a hyperexcitable state.
Visualizations
Caption: Simplified PDE10A signaling pathway and the inhibitory action of PF-2545920.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with PF-2545920.
References
Technical Support Center: Mardepodect Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Mardepodect (PF-2545920) dosage to minimize potential side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A). The PDE10A enzyme is primarily expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition. By inhibiting PDE10A, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in cyclic nucleotides modulates the activity of downstream signaling pathways, including the phosphorylation of key proteins such as GluR1 and CREB, which are involved in neuronal excitability and gene expression.
Q2: Why was the clinical development of this compound discontinued?
The development of this compound for the treatment of schizophrenia and Huntington's disease was discontinued in 2017. The primary reason for discontinuation was a lack of demonstrated efficacy in Phase II clinical trials for these indications, not due to safety concerns.
Q3: What are the known side effects associated with this compound?
Clinical trials with this compound and other PDE10A inhibitors have identified several potential side effects. It is crucial to monitor for these adverse events in your experimental subjects.
Summary of Observed Side Effects in Clinical Trials
| Side Effect Category | Specific Adverse Events |
| Motor System | Akathisia (restlessness), Dystonia (involuntary muscle contractions) |
| General | Somnolence (drowsiness), Fatigue |
| Metabolic | Weight loss |
Troubleshooting Guide: Managing Side Effects
Issue: Observation of motor disturbances (e.g., restlessness, involuntary movements) in animal models.
Possible Cause: The observed motor side effects are likely a direct consequence of PDE10A inhibition in the striatum, which plays a critical role in regulating motor function. These effects are often dose-dependent.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the administered dose of this compound. A systematic dose-response study is recommended to identify the minimal effective dose that achieves the desired biological outcome with an acceptable side effect profile.
-
Refine Dosing Schedule: Consider altering the frequency of administration. A less frequent dosing schedule might maintain therapeutic efficacy while reducing the peak concentration that could be associated with motor side effects.
-
Co-administration with other agents: In a clinical context, sometimes side effects are managed with other medications. For research purposes, this would introduce a confounding variable and should be carefully considered and justified.
-
Monitor closely: Implement a detailed behavioral monitoring plan to quantify the severity and frequency of motor disturbances at different dosages. This will aid in establishing a therapeutic window.
Issue: Animals appear sedated or lethargic after this compound administration.
Possible Cause: Somnolence and fatigue have been reported as side effects. This could be related to the central nervous system effects of PDE10A inhibition.
Troubleshooting Steps:
-
Optimize Dosage: As with motor side effects, a dose reduction is the primary strategy.
-
Timing of Administration: If the experimental paradigm allows, consider administering this compound at a time that minimizes the impact of sedation on the key experimental readouts (e.g., before a rest period).
-
Acclimatization: Ensure that animals are properly acclimatized to the experimental procedures and environment to distinguish drug-induced sedation from stress-related inactivity.
Experimental Protocols
Dose-Response Study for Efficacy and Toxicity
This protocol outlines a general procedure for determining the effective and toxic dose ranges of this compound in a cellular or animal model.
Objective: To establish the concentration of this compound that produces the desired biological effect (efficacy) and the concentration that leads to significant cytotoxicity or adverse effects.
Methodology:
-
Range Finding:
-
Perform a preliminary experiment with a wide range of this compound concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM for in vitro studies, or 0.1 mg/kg to 10 mg/kg for in vivo studies).
-
This will help to identify a narrower, more relevant range of concentrations for the definitive dose-response study.
-
-
Definitive Dose-Response Experiment:
-
Prepare a series of at least 5-7 concentrations of this compound within the range identified in the range-finding study. Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO).
-
For in vitro studies, seed cells at a predetermined density in multi-well plates. For in vivo studies, randomize animals into treatment groups.
-
Administer the different concentrations of this compound to the cells or animals.
-
After a predetermined incubation or treatment period, assess both the desired biological endpoint (e.g., measurement of cGMP levels, phosphorylation of a target protein) and a toxicity endpoint (e.g., cell viability, observation of adverse behaviors).
-
Each concentration should be tested in replicate (e.g., triplicate for in vitro, n=5-10 for in vivo).
-
-
Data Analysis:
-
Plot the response (efficacy and toxicity) as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine key parameters such as the EC50 (half-maximal effective concentration) for the desired effect and the IC50 (half-maximal inhibitory concentration) for toxicity.
-
The therapeutic index can be calculated as the ratio of the toxic dose to the therapeutic dose (e.g., IC50/EC50). A higher therapeutic index indicates a wider margin of safety.
-
In Vitro Neurotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This protocol provides a method to assess the potential of this compound to induce cell death in neuronal cell cultures.
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant can serve as an indicator of cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Triton X-100)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Plating: Seed the neuronal cells in a 96-well plate at a pre-optimized density and allow them to adhere and stabilize overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include wells for vehicle control (cells treated with the highest concentration of the vehicle used for this compound dilution) and a positive control (cells to be lysed with Triton X-100 at the end of the experiment to determine maximum LDH release). Also, include a background control (medium only).
-
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
LDH Measurement:
-
Following the manufacturer's instructions for the LDH assay kit, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Spontaneous LDH Release is the absorbance from the vehicle control wells.
-
Maximum LDH Release is the absorbance from the positive control wells (lysed with Triton X-100).
-
-
Data Presentation
Preclinical In Vivo Dosages of this compound
| Animal Model | Dosage Range | Administration Route | Observed Effect |
| Mouse (CF-1) | 0.03 - 5 mg/kg | Intraperitoneal | Dose-dependent effects on locomotor activity and phosphorylation of GluR1 and CREB.[1] |
| Rat (Sprague-Dawley) | 0.1 - 1 mg/kg | Intravenous, Oral | Active in conditioned avoidance response assays.[1] |
This compound Dosages in Phase II Clinical Trials
| Indication | Dosage | Frequency |
| Schizophrenia | 5 mg, 15 mg | Twice daily |
| Huntington's Disease | 5 mg, 20 mg | Once daily |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for Side Effects.
References
Technical Support Center: PDE10A Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphodiesterase 10A (PDE10A) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PDE10A inhibitors?
PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are key components of the basal ganglia circuitry involved in motor control, cognition, and emotional processing.[3][4] By inhibiting PDE10A, these compounds prevent the breakdown of cAMP and cGMP, leading to an increase in their intracellular levels.[2] This enhances signaling through the protein kinase A (PKA) and protein kinase G (PKG) pathways, respectively, thereby modulating neuronal excitability and gene expression.[4]
Q2: Why have many PDE10A inhibitors failed in clinical trials for schizophrenia despite promising preclinical data?
The translation of preclinical findings to clinical efficacy has been a significant challenge for PDE10A inhibitors.[3][5] Several factors may contribute to this "translational gap":
-
Species Differences: There may be fundamental differences in the neurobiology and pharmacology of the PDE10A system between rodents and humans.[6]
-
Model Limitations: Preclinical animal models, such as the conditioned avoidance response and prepulse inhibition tests, may not fully recapitulate the complex pathophysiology of schizophrenia in humans.[7][8]
-
Dosing and Target Occupancy: Inadequate dose selection or target engagement in clinical trials could lead to a lack of efficacy.[6] Preclinical studies suggest that a PDE10A occupancy of approximately 30-40% is required for antipsychotic-like effects.[9]
-
Patient Heterogeneity: The diverse nature of schizophrenia, with its wide range of symptoms and underlying pathologies, may mean that PDE10A inhibitors are only effective in a specific subset of patients.[7]
Troubleshooting Guides
In Vitro Enzyme Activity Assays
Problem: My PDE10A inhibitor shows low potency or inconsistent results in our enzyme activity assay.
-
Possible Cause 1: Assay Conditions.
-
Troubleshooting:
-
Temperature and pH: Ensure the assay buffer is at the optimal temperature (typically room temperature, 20-25°C) and pH, as small deviations can significantly impact enzyme activity.[10]
-
Reagent Preparation: Confirm that all components (enzyme, substrate, cofactors) are prepared correctly and have not undergone multiple freeze-thaw cycles, which can reduce enzyme activity.[11]
-
Incubation Time: The incubation time should be within the linear range of the enzyme reaction. Very long incubation times can lead to substrate depletion or product inhibition.[12]
-
-
-
Possible Cause 2: Inhibitor Properties.
-
Troubleshooting:
-
Solubility: Poor compound solubility in the assay buffer can lead to an underestimation of its potency. Consider using a different solvent or a lower concentration of the inhibitor.
-
Compound Stability: The inhibitor may be unstable under the assay conditions. Assess the stability of the compound in the assay buffer over the incubation period.
-
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting:
-
Some compounds can interfere with the detection method (e.g., fluorescence quenching or enhancement in fluorescence-based assays). Run control experiments with the inhibitor in the absence of the enzyme to check for such effects.[13]
-
-
Selectivity and Off-Target Effects
Problem: How can I be sure my PDE10A inhibitor is selective and not producing effects through other targets?
-
Solution 1: Comprehensive Selectivity Profiling.
-
Methodology: Screen your inhibitor against a panel of other phosphodiesterase subtypes (PDE1-9, 11) to determine its selectivity. This is often done using radioligand binding assays or enzymatic activity assays for each PDE subtype. A selectivity of >100-fold over other PDEs is generally considered good.[9]
-
-
Solution 2: Broad Off-Target Screening.
-
Methodology: Utilize a broad panel of receptors, ion channels, and transporters to identify potential off-target interactions. Commercial services offer screening against hundreds of targets. For example, the Cerep BioPrint® panel can assess interactions with a wide range of pharmacologically relevant proteins.[14]
-
-
Common Off-Targets for PDE10A Inhibitors:
Blood-Brain Barrier (BBB) Penetration
Problem: My PDE10A inhibitor has good in vitro potency but poor in vivo efficacy, possibly due to low brain exposure.
-
Possible Cause 1: Low Passive Permeability.
-
Troubleshooting:
-
In Vitro Assessment: Use a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to assess the passive permeability of your compound.[16][17] Compounds with low permeability are less likely to cross the BBB.
-
Structural Modification: Modify the physicochemical properties of the inhibitor to enhance its lipophilicity and reduce its polar surface area, which can improve passive diffusion across the BBB.[18]
-
-
-
Possible Cause 2: Active Efflux by Transporters.
-
Troubleshooting:
-
In Vitro Efflux Assay: Employ cell-based assays, such as the MDR1-MDCKII assay, to determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1][16] High efflux will limit brain accumulation.
-
Structural Modification: Reducing the number of hydrogen bond donors in the molecule can sometimes lower its affinity for P-gp.[17]
-
-
-
Possible Cause 3: High Plasma Protein Binding.
-
Troubleshooting:
-
Measurement: Determine the fraction of unbound drug in plasma. Only the unbound fraction is available to cross the BBB.[16]
-
In Vivo Confirmation: Conduct in vivo studies in rodents to determine the brain-to-plasma concentration ratio (B/P ratio). This provides a direct measure of BBB penetration.[17]
-
-
In Vivo Behavioral Models
Problem: We are observing inconsistent or unexpected results in our rodent behavioral models (e.g., Conditioned Avoidance Response, Prepulse Inhibition).
-
Possible Cause 1: Experimental Protocol Variability.
-
Troubleshooting:
-
Standardization: Strictly adhere to a standardized protocol for animal handling, habituation, and testing procedures.[19] Factors like the time of day, light and noise levels in the testing room, and recent cage changes can all influence behavioral outcomes.[20]
-
Apparatus Calibration: Regularly calibrate the equipment, such as the sound and vibration sensors in the startle chambers for PPI, to ensure consistent stimulus delivery and response measurement.[10]
-
-
-
Possible Cause 2: Animal-Related Factors.
-
Troubleshooting:
-
Strain and Sex: Be aware that different rodent strains and sexes can exhibit different baseline behaviors and drug responses.
-
Stress: Minimize stress to the animals before and during the experiment, as high stress levels can alter behavioral responses.[20]
-
-
-
Possible Cause 3: Pharmacokinetics and Target Engagement.
-
Troubleshooting:
-
Dose-Response: Conduct a thorough dose-response study to identify the optimal dose for the desired behavioral effect.
-
Time Course: Ensure that the behavioral testing is conducted at a time point that corresponds to adequate brain exposure and target engagement of the inhibitor.
-
-
Quantitative Data on Selected PDE10A Inhibitors
| Inhibitor | PDE10A IC50 (nM) | PDE10A Ki (nM) | Brain/Plasma Ratio | Species | Reference(s) |
| MP-10 (PF-2545920) | 0.18 | - | - | - | [15] |
| TP-10 | 0.3 | - | - | - | [15] |
| TAK-063 | 0.3 | - | - | - | [15] |
| CPL500036 | 1 | - | - | - | [15] |
| BMS-843496 | - | 0.15 (KD) | - | Mouse, Monkey | [9] |
| Papaverine | ~30 | - | - | - | [4] |
Experimental Protocols
PDE10A Enzyme Activity Assay (Fluorescence Polarization)
This protocol is based on the principle that a fluorescently labeled cAMP or cGMP substrate, when hydrolyzed by PDE10A, will no longer bind to a specific binding agent, resulting in a change in fluorescence polarization.[13][21]
-
Reagent Preparation:
-
Prepare the PDE assay buffer, fluorescently labeled substrate (e.g., FAM-cAMP), and the binding agent as per the manufacturer's instructions.
-
Dilute the PDE10A enzyme to the desired concentration in cold assay buffer immediately before use. Note that PDE10A is sensitive to freeze-thaw cycles.[11]
-
-
Assay Procedure:
-
Add the substrate solution to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations or the vehicle control.
-
Initiate the reaction by adding the diluted PDE10A enzyme.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent.
-
-
Data Analysis:
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conditioned Avoidance Response (CAR) in Rats
The CAR test assesses the ability of a compound to suppress a learned avoidance response, which is predictive of antipsychotic efficacy.[22][23]
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.
-
Training:
-
Place a rat in the shuttle box.
-
Present a conditioned stimulus (CS), such as a tone or light, for a set duration (e.g., 10 seconds).
-
Immediately following the CS, deliver an unconditioned stimulus (US), a mild foot shock, through the grid floor.
-
The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it moves after the shock has started, it is an escape response.
-
Repeat this training until the rat consistently performs the avoidance response.[24]
-
-
Testing:
-
Administer the PDE10A inhibitor or vehicle to the trained rats.
-
After a predetermined time, place the rat back in the shuttle box and present the CS.
-
Record the number of avoidance and escape responses.
-
-
Data Analysis:
-
A compound with antipsychotic-like activity will suppress the conditioned avoidance response without affecting the escape response.[22]
-
Prepulse Inhibition (PPI) of Acoustic Startle in Mice
PPI is a measure of sensorimotor gating, which is often deficient in patients with schizophrenia.[25]
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Place a mouse in the startle chamber and allow it to acclimate for a few minutes with background white noise.[20]
-
The test session consists of different trial types presented in a pseudorandom order:
-
Startle Pulse Alone: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse + Startle Pulse: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-82 dB) presented shortly before the startle pulse.[10]
-
No Stimulus: Only background noise to measure baseline movement.
-
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the sensor reading.
-
PPI is calculated as the percentage reduction in the startle response when the prepulse is present compared to the startle pulse alone: %PPI = 100 * [(Startle alone) - (Prepulse + Startle)] / (Startle alone).[26]
-
Visualizations
Caption: PDE10A signaling pathway in a medium spiny neuron.
Caption: General experimental workflow for PDE10A inhibitor development.
Caption: Troubleshooting logic for poor in vivo efficacy of a PDE10A inhibitor.
References
- 1. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 2. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PDE10A as a novel diagnostic and therapeutic target in cancer: insights and challenges [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. Antipsychotic screening- Dr Divya Krishnan | PPTX [slideshare.net]
- 7. Translational research: Bridging the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MPD: JaxCC1: project protocol [phenome-prod.jax.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. abcam.com [abcam.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 16. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. westbioscience.com [westbioscience.com]
- 22. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 23. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]
- 26. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
Technical Support Center: In Vitro Metabolic Stability of MP-10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the in vitro metabolic stability of the investigational compound MP-10.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an in vitro metabolic stability assay?
A1: In vitro metabolic stability assays are crucial in early drug discovery to evaluate the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] These assays help in predicting the in vivo intrinsic clearance of a compound, which is a key parameter in determining its pharmacokinetic profile, including half-life and oral bioavailability.[2][3] Identifying metabolic liabilities early allows for structural modifications to improve the drug-like properties of a candidate compound.[2]
Q2: Which in vitro systems are most commonly used to assess the metabolic stability of MP-10?
A2: The most common in vitro systems are liver microsomes and hepatocytes.[1][4]
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[1][5] They are cost-effective and easy to use for high-throughput screening.[5]
-
Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive assessment of a compound's metabolic fate.[1][2] Cryopreserved hepatocytes are often used for convenience and retain enzymatic activities similar to fresh hepatocytes.[6]
Q3: What are the key parameters obtained from a metabolic stability assay?
A3: The primary parameters obtained are the in vitro half-life (t½) and the intrinsic clearance (CLint). The half-life is the time it takes for 50% of the parent compound to be metabolized. Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound.[2]
Q4: How is the disappearance of MP-10 monitored during the assay?
A4: The concentration of the parent compound (MP-10) is typically monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] This method offers high sensitivity and selectivity for quantifying the compound in complex biological matrices.[7]
Experimental Protocols
Microsomal Stability Assay
This protocol outlines the general procedure for determining the metabolic stability of MP-10 using liver microsomes.
Materials:
-
MP-10 stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, midazolam)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (ice-cold, for reaction termination)
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of MP-10 by diluting the stock solution in the phosphate buffer to the desired final concentration (typically 1 µM).[8]
-
Prepare the reaction mixture containing microsomes and buffer in a microcentrifuge tube or 96-well plate.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
-
Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Termination:
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining percentage of MP-10 at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining MP-10 versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Hepatocyte Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of MP-10 using cryopreserved hepatocytes.
Materials:
-
MP-10 stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte thawing and incubation media (e.g., Williams' Medium E)
-
Positive control compounds (e.g., 7-ethoxycoumarin, testosterone)
-
Internal standard
-
Acetonitrile (ice-cold)
Procedure:
-
Hepatocyte Thawing and Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed thawing medium.
-
Centrifuge the cell suspension to pellet the viable hepatocytes and remove cryoprotectant.
-
Resuspend the cell pellet in incubation medium and determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).[6]
-
-
Incubation Setup:
-
Add the hepatocyte suspension to a non-coated plate.
-
Add the MP-10 working solution to the wells to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should not exceed 0.1%.[9]
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C on an orbital shaker.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[9]
-
Terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and data analysis steps as described in the microsomal stability assay protocol. The CLint is typically expressed as µL/min/10^6 cells.
-
Troubleshooting Guides
Microsomal Stability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| No metabolism of MP-10 observed | 1. Inactive microsomes. 2. Inactive NADPH regenerating system. 3. MP-10 is not a substrate for microsomal enzymes. 4. Analytical issues. | 1. Test with a positive control compound with known metabolic activity. 2. Prepare a fresh NADPH regenerating system. 3. Consider using hepatocytes to assess Phase II metabolism. 4. Verify the LC-MS/MS method for MP-10 detection. |
| High variability between replicates | 1. Inconsistent pipetting. 2. Inhomogeneous microsomal suspension. 3. Temperature fluctuations. | 1. Ensure accurate and consistent pipetting. 2. Gently mix the microsomal stock before aliquoting. 3. Maintain a constant 37°C incubation temperature. |
| Very rapid disappearance of MP-10 (<5 min) | 1. High metabolic rate of MP-10. 2. Non-enzymatic degradation. | 1. Use a lower microsomal protein concentration or shorter incubation times. 2. Run a control incubation without the NADPH regenerating system to check for chemical instability. |
Hepatocyte Stability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low post-thaw cell viability | 1. Improper thawing technique.[10] 2. Incorrect centrifugation speed.[10] 3. Rough handling of cells.[10] | 1. Thaw cells rapidly (<2 min) at 37°C.[10] 2. Use the recommended centrifugation speed and time for the specific hepatocyte species.[10] 3. Use wide-bore pipette tips and mix gently.[10] |
| No metabolism of MP-10 | 1. Low metabolic activity of hepatocytes. 2. MP-10 is not metabolized in the liver. | 1. Include a positive control to verify the metabolic competence of the hepatocytes. 2. Consider extrahepatic metabolism by using intestinal microsomes or S9 fractions.[1] |
| Inconsistent results | 1. Variation in cell density between wells. 2. Edge effects in the plate. | 1. Ensure a homogenous cell suspension before plating. 2. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
Visualizations
Caption: Workflow for the in vitro microsomal stability assay of MP-10.
Caption: General overview of Phase I and Phase II metabolic pathways for MP-10.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Metabolic Stability Assays [merckmillipore.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mercell.com [mercell.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. 肝细胞故障排除技巧-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
how to control for vehicle effects in PF-2545920 experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the CCR1 antagonist PF-2545920, with a specific focus on controlling for the effects of experimental vehicles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving PF-2545920 for in vitro and in vivo studies?
For in vitro experiments, PF-2545920 is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a common vehicle is a formulation of 0.5% methylcellulose in water. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or buffer.
Q2: What is the maximum final concentration of DMSO that should be used in my in vitro assay?
To minimize vehicle-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. While some cell lines may tolerate up to 0.5% DMSO for short durations, concentrations above this level can lead to cytotoxicity, altered gene expression, and other off-target effects.
Q3: My vehicle control group (e.g., cells treated with DMSO alone) is showing a significant biological response. How do I troubleshoot this?
This is a common issue that can confound experimental results. Several factors could be responsible:
-
High Vehicle Concentration: The most likely cause is that the final concentration of the vehicle (e.g., DMSO) is too high.
-
Vehicle Purity and Age: Impurities or degradation products in the vehicle can be biologically active. Use only high-purity, anhydrous DMSO and store it in small, single-use aliquots to prevent water absorption and degradation.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to solvents. Your specific cell line may be particularly sensitive to the vehicle.
-
Contamination: The vehicle stock may be contaminated.
To troubleshoot, first verify the final concentration of the vehicle in your medium. If it is high, redesign your dilution series. If the concentration is low (<0.1%), consider using a fresh, high-purity stock of the vehicle. If the problem persists, you may need to perform a dose-response experiment for the vehicle itself to determine a non-toxic working concentration for your specific cell line.
Troubleshooting Guide: Unexpected Vehicle Effects
Use the following table to diagnose and resolve common issues related to vehicle controls in PF-2545920 experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced cell viability in vehicle control. | DMSO concentration is too high, leading to cytotoxicity. | Lower the final DMSO concentration to ≤0.1%. Perform a vehicle dose-response curve to find the No-Observed-Adverse-Effect-Level (NOAEL). |
| Changes in gene or protein expression in vehicle control. | DMSO is known to alter the expression of various genes. | Ensure the vehicle concentration is identical across all treatment groups, including the "untreated" control. Acknowledge baseline effects in data analysis. |
| PF-2545920 appears to have low potency or efficacy. | The compound has precipitated out of solution upon dilution into aqueous media. | Prepare the final dilution from the DMSO stock immediately before use. Visually inspect the medium for any precipitate. Consider using a vehicle containing a surfactant like Tween 80 for in vivo studies to improve solubility. |
| High variability between replicate wells/animals in the vehicle group. | Inconsistent pipetting of the vehicle or inhomogeneous mixing. | Use calibrated pipettes and ensure thorough but gentle mixing after adding the vehicle to the medium or formulation. For in vivo studies, ensure the dosing formulation is homogenous. |
Experimental Protocols & Methodologies
Protocol: Preparing PF-2545920 for In Vitro Cell-Based Assays
This protocol outlines the steps for preparing PF-2545920 solutions and the appropriate vehicle controls.
-
Prepare Stock Solution: Dissolve PF-2545920 in 100% high-purity, anhydrous DMSO to create a high-concentration stock (e.g., 10 mM). Mix thoroughly until fully dissolved. Store this stock at -20°C or -80°C in small aliquots.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Create a series of intermediate dilutions of PF-2545920 from the stock solution using 100% DMSO.
-
Prepare Final Working Solutions: Dilute the intermediate DMSO solutions into your final cell culture medium to achieve the desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and is at the lowest possible level (e.g., 0.1%).
-
Prepare Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (used for the highest drug concentration) to the cell culture medium. This ensures the final concentration of DMSO is identical to that in the experimental groups.
-
Treatment: Treat cells in parallel with the PF-2545920 working solutions and the vehicle control solution.
Diagram: Experimental Workflow for Vehicle Control
The following diagram illustrates the proper workflow for including a vehicle control in a typical in vitro experiment.
Caption: Workflow for a cell-based assay with PF-2545920 and a vehicle control.
Signaling Pathway Information
Diagram: Simplified CCR1 Signaling and Inhibition by PF-2545920
PF-2545920 acts as an antagonist at the C-C chemokine receptor 1 (CCR1). This receptor is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), activates downstream signaling pathways involved in cell migration and inflammation.
Caption: Inhibition of the CCR1 signaling pathway by PF-2545920.
Technical Support Center: Addressing Tachyphylaxis with Chronic MP-10 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis—a rapid decrease in drug response—during chronic treatment with MP-10, a selective phosphodiesterase 10A (PDE10A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why might it occur with chronic MP-10 treatment?
A1: Tachyphylaxis is the rapid diminution of the response to a drug after repeated administration.[1][2][3][4] In the context of chronic MP-10 treatment, this could manifest as a reduced therapeutic effect over time. While the exact mechanisms for MP-10-induced tachyphylaxis are not well-documented, potential causes could involve:
-
Receptor Desensitization or Downregulation: Although MP-10 targets an intracellular enzyme, chronic elevation of cyclic AMP (cAMP) and cyclic GMP (cGMP) levels could lead to compensatory changes in the sensitivity or number of upstream or downstream receptors.
-
Enzyme Upregulation: The cell might respond to chronic PDE10A inhibition by increasing the expression of PDE10A or other phosphodiesterases, thus counteracting the effect of MP-10.
-
Depletion of Intermediates: Continuous activation of signaling pathways might deplete essential intracellular signaling molecules.
-
Cellular Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of MP-10.
Q2: What are the initial signs of tachyphylaxis in an experimental setting?
A2: The primary indicator of tachyphylaxis is a progressive decrease in the measured response to MP-10 despite consistent dosing.[2] For example, if you are measuring a specific behavioral outcome in animal models or a cellular response in vitro (e.g., cAMP/cGMP levels, gene expression), you would observe a diminishing effect with subsequent treatments.
Q3: How can I differentiate tachyphylaxis from other experimental issues like drug instability or incorrect dosage?
A3: It is crucial to rule out other factors before concluding tachyphylaxis.[5][6]
-
Confirm Drug Integrity: Ensure the stability of your MP-10 stock solution. Degradation can lead to a perceived loss of efficacy.
-
Verify Dosing: Double-check all calculations and procedures for drug administration to ensure consistency.
-
Include Proper Controls: A positive control (a compound with a known, stable effect) and a vehicle control are essential in every experiment to ensure the experimental system is responding as expected.[5][6]
Troubleshooting Guide
Issue 1: Diminished Cellular Response to MP-10 in vitro
If you observe a decreasing cellular response (e.g., reduced cAMP/cGMP levels, altered gene expression) after repeated MP-10 application, consider the following troubleshooting steps.
Possible Cause & Troubleshooting Steps
-
Receptor or Signaling Pathway Desensitization:
-
Washout Period: Introduce a washout period where the cells are incubated in a drug-free medium. This can help restore the sensitivity of the signaling pathway.
-
Dose-Response Curve: Perform a dose-response curve at different time points of chronic treatment. A rightward shift in the EC50 may indicate desensitization.
-
Pathway Analysis: Use techniques like Western blotting or qPCR to investigate changes in the expression or phosphorylation status of key proteins in the MP-10 signaling pathway (e.g., PKA, PKG, CREB).[7]
-
-
Increased PDE Expression:
-
Gene Expression Analysis: Measure the mRNA levels of PDE10A and other relevant PDE family members using qPCR to check for transcriptional upregulation.
-
Enzyme Activity Assay: Measure total PDE activity in cell lysates from chronically treated and control cells.
-
-
Cellular Health:
-
Viability Assay: Ensure that the observed effect is not due to cytotoxicity from chronic treatment. Perform a cell viability assay (e.g., MTT, trypan blue).
-
Issue 2: Reduced Behavioral Efficacy of MP-10 in vivo
A gradual loss of the behavioral effects of MP-10 in animal models could indicate tachyphylaxis.
Possible Cause & Troubleshooting Steps
-
Pharmacokinetic Changes:
-
Pharmacokinetic Study: Measure the plasma and brain concentrations of MP-10 over the course of chronic treatment to determine if drug metabolism or clearance has increased.
-
-
Neuroadaptive Changes:
-
"Drug Holiday": Implement a "drug holiday" or a period of no treatment to see if the behavioral response is restored upon re-administration.[4]
-
Receptor and Enzyme Analysis: After the chronic treatment period, analyze brain tissue for changes in the expression of PDE10A, dopamine receptors, and other relevant signaling molecules.
-
Alternative Dosing Strategy: Investigate intermittent or escalating dosing schedules to see if this can mitigate the development of tachyphylaxis.
-
Data Presentation
Table 1: Hypothetical In Vitro cAMP Response to Chronic MP-10 Treatment
| Treatment Day | MP-10 Concentration (nM) | Fold Change in cAMP (vs. Vehicle) |
| 1 | 10 | 5.2 ± 0.4 |
| 5 | 10 | 4.8 ± 0.5 |
| 10 | 10 | 3.1 ± 0.3 |
| 15 | 10 | 1.5 ± 0.2 |
Table 2: Hypothetical Behavioral Response in a Rodent Model During Chronic MP-10 Treatment
| Treatment Week | MP-10 Dose (mg/kg) | Behavioral Score (Arbitrary Units) |
| 1 | 1 | 85 ± 7 |
| 2 | 1 | 72 ± 9 |
| 3 | 1 | 55 ± 6 |
| 4 | 1 | 40 ± 8 |
Experimental Protocols
Protocol 1: Assessing Tachyphylaxis through In Vitro cAMP Measurement
-
Cell Culture: Plate cells (e.g., PC12, SH-SY5Y, or primary striatal neurons) at an appropriate density.
-
Chronic Treatment: Treat cells with MP-10 (at a concentration determined from an initial dose-response curve, e.g., EC80) or vehicle for the desired duration (e.g., 1, 3, 7, 14 days), changing the media with fresh drug daily.
-
cAMP Measurement: On the day of the assay, wash the cells and incubate them in a serum-free medium. Stimulate the cells with a phosphodiesterase inhibitor cocktail (to prevent cAMP degradation by other PDEs) and the respective treatment (MP-10 or vehicle) for a defined period (e.g., 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP levels to the protein concentration of each sample. Compare the fold change in cAMP levels in MP-10 treated cells relative to vehicle-treated cells at each time point.
Protocol 2: Evaluation of Behavioral Tachyphylaxis in a Mouse Model of Psychosis
-
Animal Model: Use a validated animal model, such as phencyclidine (PCP) or amphetamine-induced hyperlocomotion.
-
Acclimatization and Baseline: Acclimatize the animals to the testing environment. Establish a baseline behavioral response to the psychostimulant.
-
Chronic MP-10 Administration: Administer MP-10 or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a period of several weeks.
-
Behavioral Testing: At regular intervals (e.g., weekly), challenge the animals with the psychostimulant and measure the behavioral endpoint (e.g., locomotor activity in an open field). Administer MP-10 a set time before the psychostimulant challenge.
-
Data Analysis: Compare the ability of MP-10 to attenuate the psychostimulant-induced behavioral response at each time point of the chronic treatment regimen. A decreasing effect of MP-10 over time suggests tachyphylaxis.
Visualizations
Caption: MP-10 inhibits PDE10A, increasing cAMP and cGMP levels and activating downstream signaling.
Caption: A logical workflow for troubleshooting diminished response to chronic MP-10 treatment.
References
- 1. Frontiers | Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice [frontiersin.org]
- 2. What Is Tachyphylaxis? Definition, Causes, and Treatment [verywellmind.com]
- 3. What Is Tachyphylaxis? Definition and Examples - GoodRx [goodrx.com]
- 4. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Potent PDE10A Inhibitor MP-10 (PF-2545920) Suppresses Microglial Activation in LPS-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying potential confounding factors in Mardepodect research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential confounding factors during experiments with Mardepodect (PF-2545920).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3][4] PDE10A is an enzyme primarily expressed in the medium spiny neurons of the brain's striatum.[4] It is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the intracellular concentrations of cAMP and cGMP, leading to the modulation of downstream signaling pathways.[5]
Q2: What are the known downstream effects of this compound?
A2: The elevation of cAMP and cGMP levels by this compound leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. A key downstream event is the phosphorylation of the cAMP response element-binding protein (CREB) at serine 133.[6] In vivo studies have also demonstrated that this compound can increase the phosphorylation of the glutamate receptor 1 (GluR1) and modulate the expression of genes such as enkephalin and substance P in the striatum.[6]
Q3: What were the intended therapeutic applications of this compound?
A3: this compound was primarily developed by Pfizer for the treatment of schizophrenia.[4] It was also investigated for its potential in treating Huntington's disease. However, the clinical development of this compound for these indications was discontinued.[4]
Troubleshooting Guides
In Vitro Experiments
Q4: My in vitro assay shows lower-than-expected potency for this compound. What could be the issue?
A4: Several factors could contribute to this:
-
Compound Solubility: this compound has low aqueous solubility.[6] Ensure that it is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your assay buffer. Precipitation of the compound will lead to a lower effective concentration.
-
Assay Conditions: The IC50 of this compound can be influenced by the substrate (cAMP or cGMP) concentration in your assay. Ensure that the substrate concentration is at or below the Michaelis-Menten constant (Km) of the PDE10A enzyme preparation you are using.
-
Enzyme Activity: Verify the activity of your recombinant PDE10A enzyme. Improper storage or handling can lead to a loss of activity.
-
Vehicle Effects: High concentrations of the vehicle (e.g., DMSO) can inhibit enzyme activity. Ensure that the final vehicle concentration is consistent across all wells and is at a level that does not interfere with the assay.
Q5: I am observing unexpected changes in cell signaling pathways that are not directly related to cAMP or cGMP. What could be a potential cause?
A5: This could be due to off-target effects. While this compound is highly selective for PDE10A, it is important to consider the following:[2][3]
-
Other PDE Isoforms: At higher concentrations, this compound might inhibit other phosphodiesterase isoforms, which could lead to confounding effects. If your cell type expresses other PDEs, consider performing counter-screening assays.
-
Galectin-3 Interaction: The quinoline-pyrazole chemical scaffold present in this compound has been reported to act as a ligand for Galectin-3.[1] Galectin-3 is a protein involved in various cellular processes, including inflammation and cell adhesion. If your experimental system involves inflammatory pathways, this interaction could be a significant confounding factor.
Q6: I am having trouble detecting a consistent increase in pCREB levels by Western blot after this compound treatment. What are some troubleshooting steps?
A6: Detecting changes in protein phosphorylation can be challenging. Here are some tips:
-
Time Course: The phosphorylation of CREB is often a transient event. Perform a time-course experiment to identify the optimal time point for detecting the peak pCREB signal after this compound treatment.
-
Phosphatase Inhibitors: Ensure that your lysis buffer is supplemented with a cocktail of phosphatase inhibitors to prevent the dephosphorylation of CREB during sample preparation.
-
Antibody Quality: Use a high-quality, validated antibody specific for pCREB (Ser133).
-
Loading Controls: Always probe for total CREB as a loading control to normalize the pCREB signal. This will account for any variations in protein loading between lanes.
-
Positive Control: Include a positive control, such as treating cells with forskolin, a direct activator of adenylyl cyclase, to confirm that your experimental system is capable of inducing CREB phosphorylation.
In Vivo Experiments
Q7: I am observing unexpected behavioral effects or toxicity in my animal studies with this compound. What are potential confounding factors?
A7: In vivo studies can be complex. Consider the following:
-
Vehicle Formulation: The choice of vehicle for in vivo administration is critical due to this compound's poor water solubility. Common formulations include solutions with DMSO, PEG300, and Tween 80, or suspensions in corn oil.[2] An inappropriate vehicle can lead to poor bioavailability, local irritation, or systemic toxicity.
-
Dose Selection: High doses of PDE10A inhibitors have been associated with adverse effects such as "awake sedation" and dystonia in clinical trials. Ensure that your dose selection is based on established effective doses from the literature and consider performing a dose-response study to identify a therapeutic window with minimal side effects.
-
Off-Target Effects: As with in vitro studies, off-target effects on other PDEs could lead to systemic effects, such as cardiovascular or inflammatory responses.
-
Metabolism and Pharmacokinetics: The pharmacokinetic profile of this compound can vary between species.[6] Consider the half-life of the compound when designing your dosing regimen.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (PDE10A) | 0.37 nM | Cell-free assay | [2][3] |
| In Vivo ED50 (CAR) | 1 mg/kg | Rat | [7] |
| GluR1 Phosphorylation | 3- to 5.4-fold increase | Mouse (in vivo, 0.3-5 mg/kg) | [6] |
| CREB Phosphorylation | 2.6- to 4-fold increase | Mouse (in vivo, 0.3-5 mg/kg) | [6] |
| Striatal cGMP | ~3-fold increase | Mouse (in vivo, 1 mg/kg) | [6] |
Experimental Protocols
Detailed Methodology: In Vitro cAMP/cGMP Measurement
This protocol is a general guideline for measuring intracellular cAMP or cGMP levels in cultured cells using a commercially available ELISA or HTRF assay kit.
-
Cell Plating: Plate cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
PDE Inhibitor Pre-treatment: Add a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to all wells (except for the negative control) to prevent the degradation of newly synthesized cAMP/cGMP. Incubate for 30 minutes.
-
This compound Treatment: Add varying concentrations of this compound (prepared in serum-free medium) to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Stimulation (Optional): If studying the effect of this compound on stimulated cAMP/cGMP production, add an appropriate agonist (e.g., a Gs-coupled receptor agonist for cAMP) to the wells.
-
Incubation: Incubate for the desired period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP/cGMP assay kit.
-
Detection: Perform the cAMP or cGMP detection assay following the kit's instructions.
-
Data Analysis: Calculate the concentration of cAMP or cGMP in each sample based on the standard curve.
Detailed Methodology: Western Blot for pCREB
-
Sample Preparation (Cell Culture):
-
Treat cells with this compound as described in your experimental design.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation (Tissue):
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11]
-
Incubate the membrane with a primary antibody against pCREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager or X-ray film.
-
-
Stripping and Reprobing:
-
Strip the membrane using a mild stripping buffer.
-
Wash the membrane and re-block.
-
Probe with a primary antibody against total CREB for normalization.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound (PD004447, AZEXWHKOMMASPA-UHFFFAOYSA-N) [probes-drugs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | PDE | TargetMol [targetmol.com]
- 8. nsjbio.com [nsjbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. gladstone.org [gladstone.org]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide: Mardepodect vs. TAK-063 in the Modulation of Striatal Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective phosphodiesterase 10A (PDE10A) inhibitors, Mardepodect (PF-2545920) and TAK-063, with a focus on their impact on striatal pathway activation. By objectively presenting experimental data, this document aims to be a valuable resource for researchers in neuroscience and drug development.
Introduction
The striatum, a key component of the basal ganglia, plays a crucial role in motor control, cognition, and reward. Its function is largely governed by the balance between the direct and indirect signaling pathways, primarily modulated by dopamine. Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum, where it hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A elevates the levels of these second messengers, thereby modulating the activity of both the direct and indirect pathways. This mechanism has positioned PDE10A inhibitors as promising therapeutic agents for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.
This compound and TAK-063 are potent and selective PDE10A inhibitors that have been extensively studied. While both compounds share the same primary target, subtle differences in their pharmacological profiles lead to distinct effects on striatal pathway activation. This guide will delve into these differences, supported by experimental evidence.
Data Presentation
Table 1: In Vitro Potency and Binding Affinity of this compound and TAK-063 against PDE10A
| Compound | IC₅₀ (nM) vs. human PDE10A2 | Kᵢ (nM) vs. rat PDE10A | K𝘥 (nM) in rat striatum |
| This compound (PF-2545920) | 0.37[1][2] | Not explicitly reported | Not available |
| TAK-063 | 0.30[3] | 3.2[4] | 7.2 (Caudate Putamen), 2.6 (Nucleus Accumbens shell)[3] |
Table 2: In Vivo Efficacy of this compound and TAK-063 in Preclinical Models
| Compound | Assay | Species | Dose/Route | Effect |
| This compound (PF-2545920) | Conditioned Avoidance Response (CAR) | Rat | ED₅₀ = 1 mg/kg (p.o.) | Active in suppressing avoidance responding[1][5] |
| Phencyclidine (PCP)-induced Hyperlocomotion | Mouse | 0.3 - 10 mg/kg (p.o.) | Dose-dependent suppression | |
| TAK-063 | MK-801-induced Hyperlocomotion | Mouse | 0.3 mg/kg (p.o.) | Potent suppression |
| Phencyclidine (PCP)-induced Hyperlocomotion | Mouse | 0.3 mg/kg (p.o.) | Potent suppression |
Mechanism of Action and Differential Effects
Both this compound and TAK-063 exert their effects by inhibiting PDE10A, leading to an increase in cAMP and cGMP levels in the striatum. This elevation in second messengers enhances the signaling cascades downstream of dopamine D1 and D2 receptors, thereby modulating the activity of the direct and indirect pathways, respectively.
A key differentiator between the two compounds lies in their kinetic binding properties. TAK-063 is reported to have a faster off-rate from the PDE10A enzyme compared to other PDE10A inhibitors like MP-10 (a compound structurally related to this compound). This faster dissociation is thought to contribute to a more "balanced" activation of the direct and indirect pathways. In contrast, compounds with a slower off-rate, like this compound, may lead to a more pronounced and sustained activation of the direct pathway.
Signaling Pathways and Experimental Workflows
References
- 1. assaygenie.com [assaygenie.com]
- 2. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
A Comparative Efficacy Analysis of Mardepodect and Papaverine: A Phosphodiesterase Inhibition Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Mardepodect (PF-2545920) and papaverine, two phosphodiesterase (PDE) inhibitors with distinct selectivity profiles and clinical applications. This document summarizes key experimental data, outlines methodologies of pivotal studies, and visualizes relevant biological pathways and experimental workflows to facilitate an objective evaluation of their performance.
Introduction
This compound is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the striatum of the brain.[1][2] It was developed by Pfizer for the treatment of schizophrenia and Huntington's disease.[2] In contrast, papaverine, an opium alkaloid, is a non-selective PDE inhibitor that causes vasodilation and smooth muscle relaxation.[3] It has established clinical use in treating visceral spasms and vasospasms, including those associated with erectile dysfunction and cerebral vasospasm.[3][4] Notably, older PDE10A inhibitors like papaverine have demonstrated antipsychotic-like effects in animal models, providing a rationale for the development of more selective agents like this compound for psychiatric disorders.[2][5]
Mechanism of Action: A Tale of Two PDE Inhibitors
Both this compound and papaverine exert their effects by inhibiting phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in these second messengers modulates various downstream signaling pathways. However, their selectivity for PDE isoforms dictates their primary pharmacological effects.
This compound is a potent and selective PDE10A inhibitor with an IC50 of 0.37 nM, exhibiting over 1000-fold selectivity against other PDE families.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region in the brain for motor control and reward processing. By inhibiting PDE10A, this compound increases intracellular levels of both cAMP and cGMP, which in turn modulates the activity of dopamine D1 and D2 receptor signaling pathways, a critical target in the treatment of psychosis.[6]
Papaverine , on the other hand, is a non-selective PDE inhibitor, affecting various PDE isoforms throughout the body.[3] This lack of selectivity contributes to its broad range of effects, including relaxation of vascular smooth muscle, leading to vasodilation.[3] Its mechanism in erectile dysfunction involves the relaxation of the smooth muscles of the corpora cavernosa, allowing for increased blood flow.[7]
Signaling Pathway of PDE Inhibition
Caption: General signaling pathway of phosphodiesterase inhibition.
Preclinical Efficacy
This compound: Targeting Psychosis
This compound demonstrated promising antipsychotic-like activity in preclinical models. A key study evaluated its efficacy in the conditioned avoidance response (CAR) assay in mice, a widely used predictive model for antipsychotic efficacy.
| Compound | Assay | Species | Dose (ED50) | Effect | Reference |
| This compound | Conditioned Avoidance Response | Mouse | 1 mg/kg | Active in suppressing avoidance response | [1] |
| This compound | Striatal cGMP levels | Mouse | Dose-dependent | Increase in striatal cGMP | [1] |
Experimental Protocol: Conditioned Avoidance Response (CAR) Assay
The CAR assay assesses the ability of a drug to prevent a conditioned response (e.g., moving to another compartment) to a warning signal that precedes an aversive stimulus (e.g., a mild foot shock). Antipsychotic drugs are known to selectively suppress this conditioned avoidance behavior without impairing the escape response to the aversive stimulus itself. Mice are trained to associate a conditioned stimulus (e.g., a light or tone) with an unconditioned stimulus (a mild foot shock). After training, the animals are treated with the test compound (this compound) or a vehicle. The number of successful avoidance responses (moving to the safe compartment during the conditioned stimulus) is then recorded. The ED50 is the dose at which the compound produces a 50% reduction in the avoidance response.
Caption: Experimental workflow for the Conditioned Avoidance Response assay.
Papaverine: From Smooth Muscle Relaxation to Potential Antipsychotic Effects
Papaverine's preclinical profile is broader, reflecting its non-selective PDE inhibition. It has been extensively studied for its smooth muscle relaxant properties. More recently, its potential antipsychotic-like effects have been investigated, providing a basis for comparison with this compound.
| Compound | Assay/Model | Species | Dose | Effect | Reference |
| Papaverine | Apomorphine-induced stereotypy | Rat | - | Reduced stereotypy | [8] |
| Papaverine | Haloperidol-induced catalepsy | Rat | - | Increased catalepsy | [8] |
| Papaverine | Amphetamine-induced hyperlocomotion | Rat | 30 mg/kg | Significantly reduced hyperlocomotion | [9] |
| Papaverine | Prepulse Inhibition (PPI) deficits | Rat | 3, 10, 30 mg/kg | Failed to reverse apomorphine- and amphetamine-induced deficits | [9] |
While some studies suggest an antipsychotic-like profile for papaverine in certain models, such as reducing amphetamine-induced hyperlocomotion, other studies, particularly those using the prepulse inhibition (PPI) model of sensorimotor gating, have not supported a clear antipsychotic-like effect.[5][9] This highlights the complex pharmacological profile of papaverine and the potential for different mechanisms to be at play compared to more selective PDE10A inhibitors.
Clinical Efficacy
This compound: A Discontinued Candidate for Schizophrenia and Huntington's Disease
Despite promising preclinical data, this compound failed to demonstrate sufficient efficacy in Phase II clinical trials for both schizophrenia and Huntington's disease, leading to the discontinuation of its development.[6][10][11]
Schizophrenia: A proof-of-concept study in patients with an acute exacerbation of schizophrenia found no significant difference between this compound (5 mg and 15 mg twice daily) and placebo in the primary endpoint, the change in the Positive and Negative Syndrome Scale (PANSS) total score.[10][12]
Huntington's Disease (AMARYLLIS Trial): In the AMARYLLIS trial, a Phase II study in patients with early-stage Huntington's disease, this compound (5 mg and 20 mg) did not meet its primary endpoint of a significant change in the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS) compared to placebo.[6][11][13][14] While the drug was generally safe and well-tolerated, the lack of efficacy on the primary and secondary clinical endpoints led to the trial's termination.[6][11]
| Trial | Indication | Phase | Primary Endpoint | Outcome | Reference |
| - | Schizophrenia | II | Change in PANSS total score | No significant difference from placebo | [10][12] |
| AMARYLLIS | Huntington's Disease | II | Change in UHDRS-TMS | No significant difference from placebo | [6][11][13][14] |
Papaverine: Established Efficacy in Vasodilation-Related Conditions
Papaverine has a long history of clinical use for conditions requiring vasodilation and smooth muscle relaxation.
Erectile Dysfunction: Papaverine, often in combination with other agents like phentolamine, has been used as an intracavernosal injection to treat erectile dysfunction. Clinical studies have demonstrated its efficacy in inducing erections.
| Treatment | Study Design | Number of Patients | Efficacy Endpoint | Result | Reference |
| Papaverine + Phentolamine | Randomized, placebo-controlled | 60 | Erections sufficient for penetration | 54% of patients | [15] |
| Topical Papaverine Gel (15% and 20%) | Phase I, placebo-controlled | 17 | Cavernous artery diameter | Significantly increased (36%, p < 0.001) | [7] |
Experimental Protocol: Penile Color Doppler Ultrasound for Erectile Dysfunction
This non-invasive imaging technique is used to assess blood flow in the penile arteries before and after the administration of a vasoactive agent like papaverine. The patient is in a supine position. A high-frequency linear transducer (7.5-9.0 MHz) is used to measure the diameter of the cavernosal arteries and the peak systolic velocity (PSV) and end-diastolic velocity (EDV) of blood flow.[16][17][18][19][20] After baseline measurements, 60 mg of papaverine is injected into the corpora cavernosa.[18][20] Measurements are then repeated at set intervals (e.g., every 5 minutes for 30 minutes) to assess the hemodynamic response.[16] An increase in cavernous artery diameter and PSV, along with a decrease in EDV, indicates a normal vascular response.[17][18]
Caption: Workflow for Penile Color Doppler Ultrasound with Papaverine.
Cerebral Vasospasm: Intra-arterial infusion of papaverine has been used to treat cerebral vasospasm following subarachnoid hemorrhage. Studies have shown its ability to reverse arterial narrowing and improve cerebral blood flow.
| Treatment | Number of Patients/Sessions | Efficacy Endpoint | Result | Reference |
| Intra-arterial Papaverine | 14 patients (19 sessions) | Angiographic improvement | 95% of sessions showed improvement | [4][21] |
| Intra-arterial Papaverine | - | Clinical improvement | 50% of patients showed dramatic acute improvement | [4][21] |
| Cisternal Irrigation with Papaverine | 121 patients | Incidence of vasospasm | Lower incidence than simple drain group | [22] |
Conclusion
This compound and papaverine represent two distinct approaches to modulating the phosphodiesterase system. This compound, as a highly selective PDE10A inhibitor, was rationally designed to target the specific neuropathology of schizophrenia and Huntington's disease. While its preclinical profile was encouraging, it ultimately failed to translate into clinical efficacy for these complex neurological disorders. This highlights the challenges in targeting the intricate signaling pathways of the central nervous system.
In contrast, papaverine's non-selective PDE inhibition has led to its established clinical utility in conditions where broad smooth muscle relaxation and vasodilation are beneficial. Its efficacy in erectile dysfunction and cerebral vasospasm is supported by clinical data. The investigation into papaverine's potential antipsychotic-like effects, although with mixed results, underscores the therapeutic potential of PDE inhibition in neuropsychiatric disorders and provides a valuable historical context for the development of more selective agents like this compound.
For drug development professionals, the comparison of this compound and papaverine offers several key insights. The journey of this compound underscores the importance of robust translational models and the difficulty in predicting clinical success from preclinical data alone, especially in CNS disorders. Papaverine's continued use, despite its lack of selectivity, demonstrates the value of targeting fundamental physiological processes like smooth muscle tone. Future research in this area may focus on developing PDE inhibitors with tailored selectivity profiles to maximize therapeutic benefit while minimizing off-target effects for a range of clinical indications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraarterial papaverine infusion for cerebral vasospasm after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Papaverine topical gel for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Papaverine, drug-induced stereotypy and catalepsy and biogenic amines in the brain of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Proof-of-Concept Study Evaluating the Phosphodiesterase 10A Inhibitor PF-02545920 in the Adjunctive Treatment of Suboptimally Controlled Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pfizer Amaryllis trial ends in disappointment: no improvement in Huntington's disease symptoms – HDBuzz [en.hdbuzz.net]
- 12. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Amaryllis Study | Huntington Society of Canada [huntingtonsociety.ca]
- 15. | BioWorld [bioworld.com]
- 16. Color Doppler sonography in the evaluation of erectile dysfunction: patterns of temporal response to papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 18. radiopaedia.org [radiopaedia.org]
- 19. youtube.com [youtube.com]
- 20. medpulse.in [medpulse.in]
- 21. ajnr.org [ajnr.org]
- 22. Effectiveness of papaverine cisternal irrigation for cerebral vasospasm after aneurysmal subarachnoid hemorrhage and measurement of biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming PDE10A Inhibition: A Comparative Guide to Downstream Markers and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to confirm the inhibition of Phosphodiesterase 10A (PDE10A), a critical enzyme in cellular signaling. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the underlying biological pathways and workflows.
Introduction to PDE10A and Its Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two essential second messengers in intracellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a brain region integral to motor control, cognition, and reward.[1][2] This localized expression makes it an attractive therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[1][3]
Inhibiting PDE10A prevents the degradation of cAMP and cGMP, leading to their accumulation. This buildup activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn modulate neuronal excitability and gene expression.[3][4] Verifying that a compound effectively engages and inhibits PDE10A in a biological system is crucial for its development as a therapeutic agent. This is achieved by measuring the direct and indirect downstream consequences of its inhibition.
Key Downstream Markers for Confirming PDE10A Inhibition
The efficacy of a PDE10A inhibitor is validated by measuring changes in a hierarchy of downstream molecular markers. These range from the direct substrates of the enzyme to complex physiological responses.
Primary Markers: Cyclic Nucleotide Levels The most direct confirmation of PDE10A inhibition is the measurement of its substrates.
-
cAMP & cGMP: Inhibition of PDE10A directly leads to an increase in intracellular levels of both cAMP and cGMP.[1][5] Measuring these cyclic nucleotides provides the most immediate evidence of target engagement.
Secondary Markers: Protein Phosphorylation Increased cyclic nucleotide levels activate downstream kinases (PKA and PKG), which phosphorylate key signaling proteins.
-
Phospho-CREB (pCREB): The cAMP/PKA pathway activation leads to the phosphorylation of the cAMP-response element-binding protein (CREB).[3][4][6] The increase in pCREB is a robust and frequently used biomarker for PDE10A inhibition.[7]
-
Phospho-ERK (pERK): The extracellular signal-regulated kinase (ERK) is another downstream target whose phosphorylation is increased following PDE10A inhibition.[6][8]
-
Phospho-DARPP-32 & Phospho-GluR1: In striatal neurons, PDE10A inhibition activates the cAMP/PKA pathway, leading to the phosphorylation of Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32) and the glutamate receptor subunit GluR1.[9]
Tertiary Markers: Gene Expression & Translational Readouts The activation of transcription factors like CREB leads to changes in gene expression. Furthermore, in vivo studies can utilize more complex readouts.
-
Gene Expression: Inhibition can upregulate the expression of immediate-early genes like c-fos and neuropeptides such as substance P and enkephalin.[4][10]
-
In Vivo Target Occupancy: Positron Emission Tomography (PET) using a specific radioligand is a powerful tool to directly measure the degree to which an inhibitor binds to PDE10A in the living brain.[11]
-
Neurotransmitter Release: Techniques like in vivo microdialysis can measure changes in the extracellular concentrations of neurotransmitters, such as dopamine and glutamate, which are modulated by PDE10A activity.[12][13]
-
Electrophysiological Changes: Electroencephalography (EEG) can serve as a translational biomarker, as PDE10A inhibition can modulate brain oscillatory patterns.[1][14]
Comparison of Validated PDE10A Inhibitors
Several small molecule inhibitors have been developed to target PDE10A. Their effects on downstream markers have been characterized to varying extents.
| Inhibitor | Selectivity | Reported Effect on cAMP/cGMP | Reported Effect on pCREB | Reported Effect on pERK | Other Reported Effects | References |
| Papaverine | Selective PDE10A inhibitor, but has off-target effects. | Increases both cAMP and cGMP. | Increases pCREB levels. | Increases pERK levels in striatal slices. | Associated with motor perturbations and anxiety-like behaviors in chronic studies. | [6][8][15] |
| TP-10 | Selective PDE10A inhibitor. | Increases cAMP. | Dose-dependently increases pCREB, paralleling cAMP increase. | Not consistently reported. | Increases expression of dynorphin and enkephalin. | [4][10] |
| TAK-063 | Potent and selective PDE10A inhibitor. | Increases cAMP and cGMP. | Increases pCREB levels. | Not consistently reported. | Induces c-fos expression in both direct and indirect pathway MSNs. | [1][4][16][17] |
| MP-10 (PF-2545920) | Potent and selective PDE10A inhibitor. | Increases both cAMP and cGMP. | Not consistently reported. | Inhibits phosphorylation of JNK and Akt in neuroinflammation models. | Suppresses microglial activation. | [5][18][19] |
Visualizing the Pathway and Experimental Process
// Edges Receptor -> AC [label="Activates"]; AC -> ATP [style=invis]; ATP -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> pCREB [style=invis]; pCREB -> Gene [label="Promotes"]; cAMP -> PDE10A [label="Hydrolyzed by"]; PDE10A -> AMP; Inhibitor -> PDE10A [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } < Caption: PDE10A Inhibition Signaling Cascade.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are standard protocols for the key assays mentioned.
Measurement of Intracellular cAMP/cGMP Levels via ELISA
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for quantifying cyclic nucleotides in cell lysates.
Materials:
-
Cells or tissue lysate
-
cAMP or cGMP ELISA Kit (commercially available)
-
0.1 M HCl
-
Protein Assay Kit (e.g., BCA)
-
Microplate reader
Methodology:
-
Sample Preparation:
-
Culture cells to desired confluency and treat with the PDE10A inhibitor or vehicle for the specified time.
-
Aspirate media and lyse cells directly in the plate with 0.1 M HCl.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Scrape cells and centrifuge the lysate at 600 xg for 10 minutes to pellet debris.
-
Collect the supernatant for the ELISA.
-
Determine the protein concentration of the lysate for normalization.
-
-
ELISA Procedure (follow kit manufacturer's instructions):
-
Typically, samples and standards are acetylated to improve assay sensitivity.
-
Pipette standards and samples into the appropriate wells of the coated microplate.
-
Add the cyclic nucleotide-horseradish peroxidase (HRP) conjugate to each well.
-
Add the specific antibody (anti-cAMP or anti-cGMP) to each well.
-
Incubate for 2-3 hours at room temperature.
-
Wash the plate several times with the provided wash buffer.
-
Add substrate solution (e.g., TMB) and incubate in the dark for 30-60 minutes.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the cAMP or cGMP concentration in the samples from the standard curve.
-
Normalize the cyclic nucleotide concentration to the total protein concentration of the sample.
-
Western Blotting for Phosphorylated Proteins (pCREB, pERK)
This protocol outlines the detection of specific phosphorylated proteins from cell or tissue lysates.[20][21]
Materials:
-
Cell/tissue lysate in RIPA buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pCREB, anti-CREB, anti-pERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Sample Preparation & Protein Quantification:
-
Prepare protein lysates from inhibitor-treated and control samples.
-
Quantify protein concentration using a BCA or Bradford assay.[20]
-
Normalize samples to equal protein concentrations with lysis buffer and add Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load 15-30 µg of protein per well into an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-pCREB) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[22]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the signal of the phosphorylated protein to the total protein (e.g., pCREB vs. total CREB) or a loading control (e.g., GAPDH, β-actin).
-
Immunohistochemistry (IHC) for pCREB
This protocol allows for the visualization of pCREB within the cellular context of a tissue section, providing spatial information.[2][23]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody (anti-pCREB)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Methodology:
-
Sample Preparation:
-
Deparaffinize and rehydrate FFPE tissue sections through xylene and a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in citrate buffer and heating (e.g., in a microwave or pressure cooker). Allow to cool slowly.[23]
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% H₂O₂ in methanol.
-
Block non-specific binding by incubating sections with blocking solution for 1 hour.[23]
-
Incubate with the primary anti-pCREB antibody overnight at 4°C in a humidified chamber.[24]
-
Wash sections with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash, then incubate with ABC reagent for 30-60 minutes.
-
-
Visualization:
-
Wash sections and apply DAB substrate until a brown precipitate develops. Monitor under a microscope to avoid overstaining.
-
Stop the reaction by rinsing with water.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging:
-
Dehydrate the sections, clear with xylene, and mount with a coverslip.
-
Image using a bright-field microscope. Compare the intensity and localization of staining between inhibitor-treated and control groups.
-
References
- 1. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 2. Immunohistochemical localization of PDE10A in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of PDE10A in vascular smooth muscle cell hyperplasia and pathological vascular remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PDE10A inhibitor, papaverine, differentially activates ERK in male and female rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of [¹¹C]MK-8193 as a PET tracer to measure target engagement of phosphodiesterase 10A (PDE10A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phosphodiesterase 10A inhibition is associated with locomotor and cognitive deficits and increased anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphodiesterase 10A Inhibition Leads to Brain Region-Specific Recovery Based on Stroke Type - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual PDE4/10A inhibition restores CREB1 function and enhances neuronal resilience in models of alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 21. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 23. IHC-P protocols | Abcam [abcam.com]
- 24. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
A Head-to-Head Comparison of PDE10A Inhibitors for Neuropsychiatric Disorders
A deep dive into the preclinical and clinical data of leading phosphodiesterase 10A inhibitors reveals key differentiators in their pharmacological profiles and therapeutic potential. This guide offers a comprehensive comparison of prominent PDE10A inhibitors, focusing on TAK-063, PF-2545920, and MP-10, to inform researchers and drug development professionals in the field of neuroscience. While these agents have faced challenges in clinical trials for schizophrenia, their distinct mechanisms of action provide valuable insights into the complex role of the PDE10A enzyme in brain circuitry.[1][2][3]
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling.[1][3][4] By modulating these second messengers, PDE10A influences both the direct and indirect striatal output pathways, which are critical for motor control, cognition, and reward processing.[3][5] Inhibition of PDE10A has been explored as a therapeutic strategy for a range of neuropsychiatric and neurological disorders, including schizophrenia, Huntington's disease, and Tourette syndrome.[2][6]
This guide will dissect the available experimental data for key PDE10A inhibitors, presenting a side-by-side comparison of their biochemical potency, in vivo efficacy, and effects on striatal pathways. Detailed experimental protocols are provided to allow for a thorough understanding and replication of the cited studies.
Comparative Analysis of PDE10A Inhibitors
The following table summarizes the key quantitative data for TAK-063, PF-2545920, and MP-10, highlighting their distinct pharmacological properties.
| Parameter | TAK-063 | PF-2545920 | MP-10 |
| Enzyme Dissociation Rate | Faster off-rate | Slower off-rate | Slower off-rate |
| Direct Pathway Activation | Partial activation | More balanced activation | Greater activation |
| Indirect Pathway Activation | Similar to other inhibitors | More balanced activation | Similar to other inhibitors |
| Antipsychotic-like Effects (Rodent Models) | Dose-dependent effects in METH-induced hyperactivity and prepulse inhibition deficits.[7][8] | Ineffective in ameliorating prepulse inhibition deficits.[9] | No significant antipsychotic-like effects in METH-induced hyperactivity and prepulse inhibition deficits.[7][8] |
| Clinical Trial Outcomes (Schizophrenia) | Failed to demonstrate convincing evidence of benefit equivalent to standard of care D2 antagonists.[1] | Failed to show efficacy in Phase II studies.[9] | Not extensively tested in large-scale clinical trials for schizophrenia. |
Experimental Protocols
A detailed description of the methodologies used in the key comparative experiments is provided below.
PDE10A Enzyme Inhibition Assay
The in vitro potency of PDE10A inhibitors is typically determined using a radio-enzymatic assay. The assay measures the ability of the compound to inhibit the hydrolysis of radiolabeled cAMP or cGMP by recombinant human PDE10A.
Protocol:
-
Recombinant human PDE10A is incubated with varying concentrations of the test inhibitor.
-
Radiolabeled [3H]-cAMP or [3H]-cGMP is added to the reaction mixture to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution, typically containing a high concentration of unlabeled cAMP or cGMP.
-
The product of the reaction, [3H]-AMP or [3H]-GMP, is separated from the unreacted substrate using chromatography (e.g., ion-exchange chromatography).
-
The amount of radioactivity in the product fraction is quantified using a scintillation counter.
-
IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated by fitting the data to a dose-response curve.
In Vivo Microdialysis for Striatal Neurotransmitter Levels
This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine and its metabolites, in the striatum of freely moving animals following the administration of a PDE10A inhibitor.
Protocol:
-
A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rodent.
-
After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals before and after the administration of the PDE10A inhibitor.
-
The concentrations of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) in the dialysate are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, which is often deficient in patients with schizophrenia. This behavioral paradigm is used to assess the antipsychotic-like potential of PDE10A inhibitors.
Protocol:
-
Rodents are placed in a startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
The test session consists of a series of trials, including pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weaker, non-startling stimulus presented shortly before the startling pulse).
-
The amplitude of the startle response is recorded for each trial.
-
Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
-
The effects of the PDE10A inhibitor on PPI are assessed by administering the compound before the test session and comparing the results to a vehicle-treated control group.
PDE10A Signaling Pathway
The following diagram illustrates the central role of PDE10A in modulating the direct and indirect striatal pathways.
Caption: PDE10A signaling in striatal medium spiny neurons.
Conclusion
The head-to-head comparison of PDE10A inhibitors reveals a nuanced picture of their pharmacological effects. While compounds like TAK-063, PF-2545920, and MP-10 all target the same enzyme, their differing kinetics and differential effects on the direct and indirect striatal pathways lead to distinct preclinical profiles.[7][8][9] The faster enzyme dissociation rate of TAK-063, for instance, is thought to contribute to its more balanced activation of the two pathways and its antipsychotic-like effects in rodent models.[7][8][9]
Despite the disappointing outcomes in schizophrenia clinical trials, the study of these inhibitors has significantly advanced our understanding of striatal signaling and its role in neuropsychiatric disorders.[1][3] The wealth of preclinical data generated for these compounds provides a valuable resource for the continued development of novel therapeutics targeting the PDE10A enzyme and related pathways. Future research may focus on indications beyond schizophrenia, such as Huntington's disease or other movement disorders, where the unique properties of these inhibitors may offer therapeutic benefits.[6][10]
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE10A Inhibitors-Clinical Failure or Window Into Antipsychotic Drug Action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 6. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 10. TAK-063, a Novel Phosphodiesterase 10A Inhibitor, Protects from Striatal Neurodegeneration and Ameliorates Behavioral Deficits in the R6/2 Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of MP-10 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 10A (PDE10A) inhibitor, MP-10 (also known as PF-2545920), with alternative compounds, focusing on the validation of its specificity using knockout models. The experimental data cited herein underscores the on-target activity of MP-10 and provides a framework for researchers designing studies to evaluate novel PDE10A inhibitors.
Introduction to MP-10 and PDE10A
MP-10 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1] PDE10A plays a crucial role in regulating cyclic nucleotide signaling (cAMP and cGMP), which is integral to various neuronal processes. Due to its specific localization and function, PDE10A has emerged as a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease. The validation of an inhibitor's specificity is paramount to ensure that its observed effects are indeed due to the modulation of the intended target. The gold standard for such validation is the use of knockout animal models, where the target protein is absent.
Specificity of MP-10 Confirmed in PDE10A Knockout Mice
The on-target specificity of MP-10 has been unequivocally demonstrated in studies utilizing PDE10A knockout (KO) mice. A key study revealed that the dopamine release in the striatum induced by MP-10 in wild-type mice was completely abolished in PDE10A knockout mice.[2] This provides direct evidence that the neurochemical effects of MP-10 are dependent on the presence of PDE10A.
Further validation comes from competitive binding studies. In the development of another PDE10A inhibitor, TAK-063, radiolabeled TAK-063 was shown to accumulate in PDE10A-rich brain regions of wild-type mice. This accumulation was not observed in PDE10A KO mice and could be blocked by an excess of unlabeled MP-10 in wild-type mice, indicating that both compounds bind to the same target, PDE10A.[3][4]
Performance Comparison with Alternative PDE10A Inhibitors
Several other PDE10A inhibitors have been developed and evaluated. This section compares MP-10 with some of the leading alternatives, with a focus on data from knockout models where available.
| Inhibitor | Target | Key Findings in Knockout Models | Other Notable Characteristics |
| MP-10 (PF-2545920) | PDE10A | - Dopamine release effect is completely absent in PDE10A KO mice.[2] - Blocks binding of other PDE10A-specific ligands in wild-type but not KO mice.[3][4] | - Well-characterized and widely used as a reference compound in PDE10A research. - Has been evaluated in clinical trials for schizophrenia. |
| TAK-063 | PDE10A | - Dopamine release effect is absent in PDE10A KO mice.[2] - Does not accumulate in the striatum of PDE10A KO mice.[2][3] - Ineffective in reversing phencyclidine-induced hyperactivity in PDE10A KO mice.[2] | - Demonstrates a balanced activation of both direct and indirect striatal pathways.[2] - Has a faster off-rate from PDE10A compared to MP-10.[5] - Has been in clinical development for schizophrenia.[6] |
| MK-8189 | PDE10A | - Direct comparative data with MP-10 in knockout models is not yet published. | - A highly potent and selective PDE10A inhibitor.[7][8] - Has shown efficacy in preclinical models of psychosis and cognition.[8] - Currently in clinical development for schizophrenia.[6][8] |
| TP-10 | PDE10A | - No direct published data on specificity validation in PDE10A KO models found. | - Another selective PDE10A inhibitor used in preclinical research.[3] |
Experimental Protocols
General Protocol for Validating PDE10A Inhibitor Specificity in Mice
This protocol outlines a general workflow for comparing the effects of a test PDE10A inhibitor (e.g., MP-10) in wild-type (WT) and PDE10A knockout (KO) mice.
1. Animal Subjects:
-
Adult male and female C57BL/6J wild-type mice.
-
Adult male and female PDE10A knockout mice on a C57BL/6J background.
-
Mice should be housed under standard laboratory conditions with ad libitum access to food and water.
2. Drug Preparation and Administration:
-
MP-10 (PF-2545920) is dissolved in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in sterile water).
-
The chosen alternative PDE10A inhibitor should be prepared according to its solubility characteristics.
-
A vehicle control group should be included for all experiments.
-
Administration is typically performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Dosing will depend on the specific inhibitor and the behavioral paradigm. For MP-10, doses in the range of 1-30 mg/kg have been used in mice.[9][10]
3. Behavioral Testing:
-
Locomotor Activity: Mice are placed in an open-field arena, and their movement is tracked using an automated system. This is used to assess both baseline activity and the effects of psychostimulants (e.g., phencyclidine, amphetamine) with and without the PDE10A inhibitor. The lack of effect of the inhibitor on psychostimulant-induced hyperactivity in KO mice would support its specificity.[2]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This test is a measure of sensorimotor gating, which is often deficient in models of schizophrenia. The ability of a PDE10A inhibitor to rescue a deficit in PPI in WT but not KO mice would demonstrate target-specific efficacy.
-
Conditioned Avoidance Response (CAR): This task assesses learning and memory. A PDE10A inhibitor's ability to modulate CAR in WT but not KO mice would indicate on-target cognitive effects.
4. Neurochemical Analysis:
-
In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions (e.g., the striatum) of freely moving animals. A comparison of neurotransmitter release in response to the PDE10A inhibitor in WT versus KO mice provides direct evidence of target engagement and its downstream consequences.[2]
5. Data Analysis:
-
Behavioral and neurochemical data should be analyzed using appropriate statistical methods, such as two-way ANOVA, to compare the effects of genotype (WT vs. KO) and treatment (vehicle vs. inhibitor).
Visualizing the Pathways and Workflows
Signaling Pathway of PDE10A Inhibition
Caption: PDE10A signaling pathway and the inhibitory action of MP-10.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating PDE10A inhibitor specificity in knockout models.
Logical Relationship of Knockout Validation
Caption: The logical basis of using knockout models for specificity validation.
References
- 1. The Potent PDE10A Inhibitor MP-10 (PF-2545920) Suppresses Microglial Activation in LPS-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 5. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What's the latest update on the ongoing clinical trials related to PDE10A? [synapse.patsnap.com]
- 7. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Phosphodiesterase 10A by MP‐10 Rescues Behavioral Deficits and Normalizes Microglial Morphology and Synaptic Pruning in A Mouse Model of FOXP1 Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Mardepodect: A Comparative Analysis for Researchers
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cross-reactivity and selectivity profile of Mardepodect (PF-2545920), a potent phosphodiesterase 10A (PDE10A) inhibitor. This document provides a comparative analysis with other notable PDE10A inhibitors, supported by experimental data and detailed methodologies.
This compound, a small molecule developed by Pfizer, is a highly potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the brain's striatum.[1][2] Its high affinity and selectivity make it a valuable tool for studying the role of PDE10A in various neurological and psychiatric disorders, for which it was under investigation before its discontinuation.[2] This guide aims to provide a clear, data-driven comparison of this compound's selectivity against other PDE inhibitors.
Comparative Selectivity of PDE10A Inhibitors
The inhibitory activity of a compound against its intended target versus other related targets is a critical aspect of its pharmacological profile, minimizing the potential for off-target effects. This compound has demonstrated exceptional selectivity for PDE10A. The following table summarizes the inhibitory concentrations (IC50) of this compound and two other PDE10A inhibitors, TAK-063 and Papaverine, against various phosphodiesterase enzymes.
| Compound | PDE10A IC50 (nM) | Selectivity against other PDEs | Reference |
| This compound (PF-2545920) | 0.37 | >1000-fold | [1] |
| TAK-063 | 0.30 | >15,000-fold | |
| Papaverine | 33 | Non-selective |
Note: A lower IC50 value indicates higher potency.
PDE10A Signaling Pathway and Inhibition
Phosphodiesterase 10A plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in neuronal signaling. By hydrolyzing these cyclic nucleotides, PDE10A terminates their signaling cascade. Inhibition of PDE10A, therefore, leads to an accumulation of cAMP and cGMP, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).
Experimental Protocols
The determination of a compound's inhibitory activity against phosphodiesterases is typically performed using in vitro enzymatic assays. A common method is the fluorescence polarization (FP) assay.
Experimental Protocol: Fluorescence Polarization (FP) Assay for PDE10A Inhibition
This protocol outlines the general steps for determining the IC50 value of a test compound like this compound against PDE10A.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, pH 7.5).
-
Dilute recombinant human PDE10A enzyme to the desired concentration in the reaction buffer.
-
Prepare a fluorescently labeled substrate (e.g., FAM-cAMP).
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add the test compound at various concentrations.
-
Add the PDE10A enzyme to each well containing the test compound and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing a binding agent that specifically binds to the hydrolyzed fluorescent monophosphate product.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
The fluorescence polarization values are inversely proportional to the amount of hydrolyzed substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The available data robustly demonstrates that this compound is a highly potent and selective inhibitor of PDE10A, with over a thousand-fold selectivity against other phosphodiesterase enzymes. This high degree of selectivity, comparable to other leading PDE10A inhibitors like TAK-063, underscores its utility as a specific pharmacological probe for investigating the physiological and pathological roles of PDE10A. For researchers in the field of neuroscience and drug discovery, the data presented in this guide provides a valuable comparative context for the use of this compound in preclinical studies.
References
A Comparative Guide to the In Vitro and In Vivo Effects of PF-2545920
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 10A (PDE10A) inhibitor PF-2545920 with alternative compounds, supported by experimental data. The information is intended to assist researchers in understanding the pharmacological profile of PF-2545920 and its potential applications in neuroscience and other fields.
Executive Summary
PF-2545920, also known as Mardepodect, is a potent and highly selective inhibitor of PDE10A, an enzyme predominantly expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, PF-2545920 increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling pathways involved in neuronal function. This guide presents a detailed comparison of its in vitro and in vivo effects against other PDE10A inhibitors, namely TAK-063 and the less selective inhibitor, papaverine. While PF-2545920 demonstrated promising preclinical activity, its development for schizophrenia and Huntington's disease was discontinued.
Data Presentation
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| PF-2545920 | PDE10A | 0.37 | >1000-fold over other PDEs | [1][2][3][4][5] |
| TAK-063 | PDE10A | 0.30 | >15000-fold over other PDEs | [5][6][7][8] |
| Papaverine | PDE10A | 17-19 | Preferential for PDE10A | [9] |
In Vivo Efficacy
| Compound | Animal Model | Assay | Endpoint | Effective Dose (ED50 or MED) | Reference |
| PF-2545920 | Mouse | Conditioned Avoidance Response | Inhibition of avoidance | 1 mg/kg | [1] |
| TAK-063 | Mouse | MK-801-induced Hyperlocomotion | Suppression of hyperlocomotion | 0.3 mg/kg (p.o.) | [10] |
| Papaverine | Rat | Amphetamine-induced Hyperlocomotion | Reduction of hyperlocomotion | 30 mg/kg | [11] |
In Vivo Biomarker Modulation
| Compound | Animal Model | Biomarker | Effect | Dose | Reference |
| PF-2545920 | Mouse | Striatal cGMP | ~5-fold increase | 3.2 mg/kg (s.c.) | [12] |
| TAK-063 | Mouse | Striatal cAMP and cGMP | Dose-dependent increase | 0.3 mg/kg (p.o.) | [10] |
Experimental Protocols
In Vitro PDE10A Inhibition Assay
A standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against PDE10A involves a cell-free enzymatic assay.
-
Enzyme and Substrate Preparation : Recombinant human PDE10A2 is used as the enzyme source. The substrates, cAMP and cGMP, are radiolabeled (e.g., with tritium [³H]).
-
Incubation : The test compound (e.g., PF-2545920) at various concentrations is incubated with the PDE10A enzyme and the radiolabeled substrate in a suitable buffer at 37°C.
-
Termination of Reaction : The enzymatic reaction is stopped by adding a stop solution, often containing a high concentration of unlabeled cyclic nucleotides.
-
Separation of Product : The product of the reaction (e.g., [³H]AMP or [³H]GMP) is separated from the unreacted substrate. This can be achieved using methods like scintillation proximity assay (SPA) beads that bind to the product.
-
Quantification : The amount of product formed is quantified by measuring the radioactivity using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Western Blot for Phosphorylated Proteins
This protocol is used to detect and quantify the levels of phosphorylated proteins, such as GluR1 and CREB, in brain tissue following treatment with a PDE10A inhibitor.[13][14][15]
-
Tissue Homogenization : Brain tissue (e.g., striatum) is rapidly dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-GluR1 or anti-phospho-CREB).
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection : The protein-antibody complex is visualized using a chemiluminescent substrate that reacts with the HRP to produce light, which is then captured on X-ray film or with a digital imager.
-
Normalization : To ensure equal loading, the membrane is often stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein (e.g., β-actin or GAPDH).
Conditioned Avoidance Response (CAR) in Mice
The CAR test is a behavioral paradigm used to assess the antipsychotic-like activity of a compound.[16][17][18][19][20]
-
Apparatus : A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or a tone, is presented.[17][20]
-
Training (Acquisition) : A mouse is placed in one compartment. The CS is presented for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.2 mA for 2 seconds), delivered through the grid floor.[17][19][20] The mouse can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the mouse fails to move during the CS, it can escape the shock by moving to the other compartment once the shock is delivered (escape response). This is repeated for a set number of trials.[16]
-
Testing : After a period of training, the mouse is administered the test compound (e.g., PF-2545920) or a vehicle. The number of avoidance responses, escape responses, and escape failures are recorded over a series of trials.
-
Data Analysis : A compound with antipsychotic-like properties will typically decrease the number of avoidance responses without significantly affecting the number of escape responses, indicating a reduction in the conditioned fear response rather than a general motor impairment.[16] The ED50 is the dose at which the compound produces a 50% reduction in avoidance responses.
Mandatory Visualization
Caption: Signaling pathway of PF-2545920 in medium spiny neurons.
Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.
Caption: Logical relationship of PF-2545920's mechanism to behavioral outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | PDE | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 17. protocols.io [protocols.io]
- 18. Conditioned lever-press avoidance response in mice: acquisition processes and effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Active Avoidance protocol 01282020 [protocols.io]
- 20. An active avoidance behavioral paradigm for use in a mild closed head model of traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for PDE10A Inhibition Research Beyond Mardepodect
For Researchers, Scientists, and Drug Development Professionals
The landscape of phosphodiesterase 10A (PDE10A) inhibitors for neuroscience research is evolving. While Mardepodect (PF-2545920) has been a cornerstone tool for investigating the role of PDE10A in various central nervous system disorders, a range of alternative compounds now offer distinct pharmacological profiles. This guide provides an objective comparison of key PDE10A inhibitors, presenting supporting experimental data to aid researchers in selecting the most appropriate tool for their specific research questions.
Performance Comparison of PDE10A Inhibitors
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of prominent PDE10A inhibitors as alternatives to this compound. These compounds have been selected based on their prevalence in the scientific literature and their distinct characteristics.
In Vitro Potency and Selectivity
| Compound | Developer | PDE10A IC50 (nM) | Selectivity over other PDEs | Key Features |
| This compound (PF-2545920) | Pfizer | 0.37[1][2] | >1000-fold[1][2] | Potent, orally active, and crosses the blood-brain barrier.[2] |
| Balipodect (TAK-063) | Takeda | 0.30[3][4] | >15,000-fold[3][4] | High potency and selectivity; has undergone clinical investigation.[5][6][7][8] |
| TP-10 | - | 0.8[9][10] | Selective for PDE10A | Potent inhibitor used in preclinical studies to explore the therapeutic potential of PDE10A inhibition.[10][11][12] |
| MK-8189 | Merck | Kᵢ = 0.029 | >500,000-fold | Highly potent and selective, with excellent oral pharmacokinetics in preclinical species.[13][14] |
In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Assay | Effective Dose (mg/kg) | Observed Effects |
| This compound (PF-2545920) | Rat/Mouse | Conditioned Avoidance Response (CAR) | ED50 = 1[1][2] | Inhibition of conditioned avoidance responding, predictive of antipsychotic activity.[10] |
| Balipodect (TAK-063) | Mouse | PCP-induced hyperlocomotion | 0.3 (MED)[3] | Potent suppression of phencyclidine-induced hyperlocomotion.[3][4] |
| TP-10 | Mouse | Striatal cGMP/cAMP elevation | 3.2 | Dose- and time-dependent increases in striatal cGMP and cAMP levels.[10] |
| MK-8189 | Rodent | Models of psychosis and cognition | - | Efficacy in models of psychosis and cognition following oral administration.[13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PDE10A inhibitors and the experimental approaches to their characterization, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Experimental Protocols
PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This assay is commonly used to determine the in vitro potency (IC50) of a test compound against PDE10A.
Principle: The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., cAMP-FAM) and the product of the PDE10A reaction (AMP) for a specific binding agent. When the fluorescent probe is bound to the larger binding agent, it emits a high degree of polarized light. PDE10A hydrolyzes the fluorescent cAMP to fluorescent AMP, which is then displaced from the binding agent, resulting in a decrease in fluorescence polarization. Inhibitors of PDE10A will prevent this hydrolysis, thus maintaining a high level of fluorescence polarization.[11][15][16]
General Protocol:
-
Reagent Preparation: Prepare assay buffer, fluorescently labeled cAMP substrate, PDE10A enzyme, and the binding agent according to the manufacturer's instructions.
-
Inhibitor Preparation: Serially dilute the test compounds to a range of concentrations.
-
Assay Plate Setup: Add the assay buffer, fluorescent substrate, and test inhibitor to the wells of a microplate.
-
Enzyme Reaction: Initiate the reaction by adding the PDE10A enzyme to the wells. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add the binding agent.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conditioned Avoidance Response (CAR)
The CAR test is a behavioral model used to predict the antipsychotic-like activity of a compound.[1][17][18]
Principle: Animals (typically rats or mice) are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is presented.[3][17][19]
General Protocol:
-
Apparatus: A shuttle box with two compartments, a grid floor for delivering the foot shock, and a source for the conditioned stimulus.
-
Training: Place the animal in the shuttle box. Present the conditioned stimulus for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (foot shock). The animal can avoid the shock by moving to the other compartment during the conditioned stimulus presentation. If it does not move, it will receive the shock until it escapes to the other compartment. Repeat for a set number of trials.
-
Drug Administration: Administer the test compound or vehicle to the trained animals at a specified time before the test session.
-
Testing: Place the animal back in the shuttle box and present a series of trials as in the training phase.
-
Data Collection: Record the number of avoidance responses (moving during the conditioned stimulus), escape responses (moving during the unconditioned stimulus), and escape failures.
-
Data Analysis: Compare the performance of the drug-treated group to the vehicle-treated group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Conclusion
The study of PDE10A continues to be a promising avenue for understanding and potentially treating a variety of CNS disorders. While this compound has been an invaluable research tool, a new generation of inhibitors, including Balipodect, TP-10, and MK-8189, offer researchers a broader palette of pharmacological properties. The choice of inhibitor will depend on the specific experimental needs, considering factors such as potency, selectivity, and pharmacokinetic profiles. The data and protocols presented in this guide are intended to facilitate informed decisions in the design of future PDE10A research. However, it is important to note that despite promising preclinical data, several PDE10A inhibitors, including this compound and Balipodect, have not demonstrated efficacy in clinical trials for schizophrenia, highlighting the translational challenges in this area of drug development.[20][21]
References
- 1. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Randomized Multiple Dose Pharmacokinetic Study of a Novel PDE10A Inhibitor TAK-063 in Subjects with Stable Schizophrenia and Japanese Subjects and Modeling of Exposure Relationships to Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Phosphodiesterase 10 A Inhibitor Activity in Preclinical Models of the Positive , Cognitive , and Negative Symptoms of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 11. westbioscience.com [westbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Preclinical Characterization of Selective Phosphodiesterase 10A Inhibitors: A New Therapeutic Approach to the Treatment of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 18. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mardepodect: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Mardepodect, a potent and selective PDE10A inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While this compound is not classified as a hazardous substance or mixture according to its Material Safety Data Sheet (MSDS), adherence to established laboratory waste management protocols is essential to maintain a safe working environment and comply with regulations.[4]
This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound, its contaminated materials, and empty containers.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In the event of a spill, consult the Accidental Release Measures outlined in the MSDS. For minor spills, absorb the material with an inert substance and decontaminate the area with alcohol.
Disposal of Unused or Waste this compound
The primary principle for the disposal of non-hazardous chemical waste is to prevent its entry into the environment and to avoid co-mingling with hazardous waste.[5]
Step 1: Waste Identification and Segregation
-
Clearly label all waste containers with the identity of the chemical, "this compound," and mark it as "Non-Hazardous Waste."
-
Segregate this compound waste from all hazardous chemical waste streams to prevent cross-contamination and ensure proper disposal pathways.[5]
Step 2: Solid Waste Disposal
-
For solid this compound waste, place it in a securely sealed, leak-proof container.
-
While some non-hazardous solids can be disposed of in the regular trash, it is best practice for laboratory chemicals to be collected by a certified waste management provider for incineration.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 3: Liquid Waste Disposal
-
Aqueous solutions of this compound should be collected in a clearly labeled, sealed container designated for non-hazardous aqueous waste.
-
Do not dispose of this compound solutions down the sanitary sewer unless explicitly approved by your institution's EHS department.[7][8][9] Many institutions prohibit the drain disposal of any laboratory chemicals, regardless of their hazard classification.[10][11]
Disposal of Contaminated Materials
Items such as gloves, absorbent pads, and weighing papers that have come into contact with this compound should be disposed of as chemically contaminated solid waste.
-
Place all contaminated materials in a designated, sealed waste bag or container.
-
Label the container as "this compound Contaminated Debris" and "Non-Hazardous."
-
Dispose of this waste through your institution's chemical waste program.
Disposal of Empty this compound Containers
Proper disposal of empty containers is crucial to prevent accidental exposure or environmental contamination.
-
Ensure the container is thoroughly empty. For containers that held acute hazardous waste, triple rinsing is required; however, as this compound is non-hazardous, this is not mandatory but is considered good practice.[12][13][14]
-
The first rinseate should be collected and disposed of as chemical waste.[10][14]
-
Completely deface or remove the original label to prevent misidentification.[12][14]
-
Dispose of the clean, defaced container in the regular trash or recycling, in accordance with your facility's procedures.[12]
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific waste management guidelines and EHS department for any questions or clarification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. abmole.com [abmole.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 12. vumc.org [vumc.org]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Standard Operating Procedure: Safe Handling of Novel Potent Compounds (e.g., Mardepodect)
Disclaimer: The compound "Mardepodect" is not found in publicly available chemical literature or safety databases. Therefore, this document provides a generalized framework for handling a novel, uncharacterized, or potent chemical compound in a research and development setting. It is imperative to treat any unknown substance as potentially hazardous until sufficient data is available to determine its specific toxicological and physical properties.[1] This guide is built on established safety protocols for highly potent active pharmaceutical ingredients (HPAPIs).[2][3][4]
Immediate Safety & Hazard Assessment
Prior to handling, a thorough risk assessment must be conducted.[5][6][7] For a novel compound like this compound, where toxicological data is unavailable, a default classification of high potency should be assumed to ensure maximum protection.[4][8]
Key Principles:
-
Assume Hazard: Treat the compound as highly toxic, potentially carcinogenic, mutagenic, or a reproductive toxicant.[1]
-
Hierarchy of Controls: Utilize engineering controls as the primary means of protection, supplemented by stringent work practices and appropriate Personal Protective Equipment (PPE).[4]
-
Restricted Access: All handling procedures must be performed in a designated and clearly marked area with restricted access to trained personnel only.[4][8]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the compound.[9] For a potent novel compound, a comprehensive PPE ensemble is mandatory.
Table 1: Required PPE for Handling this compound
| Body Area | PPE Item | Specification | Rationale |
|---|---|---|---|
| Hands | Double Gloves | Inner: Nitrile or NeopreneOuter: Chemotherapy-rated gloves (ASTM D6978)[10] | Provides robust protection against chemical permeation. Double gloving allows for safe removal of the contaminated outer layer.[11] |
| Body | Disposable Gown | Solid-front, long-sleeved, with knit cuffs. Made of low-permeability fabric (e.g., coated polypropylene). | Protects skin and personal clothing from contamination. Gown should be worn over scrubs or dedicated lab clothing.[10][11] |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 compliant goggles.[12] Face shield worn over goggles. | Provides maximum protection against splashes, aerosols, and airborne particles.[9][13] |
| Respiratory | Respirator | NIOSH-approved N95 or higher (e.g., PAPR) based on risk assessment. | Protects against inhalation of fine powders or aerosols. Surgical masks are not sufficient.[12][13] |
| Head/Feet | Hair & Shoe Covers | Disposable bouffant cap and two pairs of shoe covers.[10] | Prevents contamination of hair and tracking of contaminants outside the designated handling area.[9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting. All operations involving the solid compound or its concentrated solutions must occur within a primary engineering control.
3.1 Engineering Controls Primary containment is critical. Use one of the following:
-
Glove Box/Isolator: For handling highly potent dry powders.
-
Certified Chemical Fume Hood: For handling solutions and less hazardous operations.
3.2 Experimental Workflow: Weighing and Solubilization
-
Preparation:
-
Ensure the fume hood or glove box is certified and functioning correctly.
-
Assemble all necessary equipment (vials, spatulas, solvent, vortexer) on a disposable absorbent liner within the containment area.
-
Don all required PPE as specified in Table 1.
-
-
Weighing (inside fume hood/glove box):
-
Use an anti-static weigh boat or directly weigh into the receiving vial.
-
Carefully open the container of this compound.
-
Use a dedicated, clean spatula to transfer the desired amount of powder. Avoid creating airborne dust.
-
Securely close the primary container of this compound.
-
-
Solubilization:
-
Add the pre-measured solvent to the vial containing the weighed this compound.
-
Cap the vial securely.
-
Mix gently by vortexing or inversion until fully dissolved. All subsequent work with the solution should be performed within the fume hood.
-
-
Post-Handling:
-
Wipe the exterior of the vial with a suitable deactivating agent (see Section 4.0).
-
Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the containment area.[11]
-
Proceed with degowning in the designated anteroom or area.
-
Diagram 1: Safe Handling Workflow
Caption: Logical workflow for handling novel potent compounds.
Decontamination and Disposal Plan
A robust decontamination and disposal plan is essential to protect personnel and the environment.[14]
4.1 Decontamination
-
Surfaces: All surfaces and equipment must be decontaminated after use. A validated decontamination process is ideal.[3] If one is not available, a sequence of cleaning agents should be used (e.g., a detergent wash followed by an alcohol wipe).
-
Spills: Treat all spills as major events. Evacuate the area and notify the Environmental Health & Safety (EHS) department. Have a spill kit readily available that is appropriate for potent compounds.
4.2 Waste Disposal All waste generated from handling this compound must be treated as hazardous chemical waste.[15][16]
Table 2: Waste Segregation and Disposal Plan
| Waste Type | Container | Disposal Procedure |
|---|---|---|
| Solid Waste | Labeled, sealed, puncture-proof container lined with a yellow hazardous waste bag. | Includes used PPE, weigh boats, contaminated liners, and vials. |
| Liquid Waste | Labeled, sealed, shatter-proof container (e.g., coated glass or HDPE). | Includes excess solutions and solvent rinses. Do not mix with other waste streams. |
| Sharps Waste | Labeled, puncture-proof sharps container. | Includes needles, scalpels, or contaminated glass pipettes. |
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Highly Toxic"). Arrange for pickup and disposal through your institution's EHS department.
Diagram 2: Waste Disposal Decision Pathway
Caption: Decision tree for proper waste segregation.
References
- 1. twu.edu [twu.edu]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. ul.ie [ul.ie]
- 7. Risk Assessment - Health and Safety Authority [hsa.ie]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. pppmag.com [pppmag.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. content.siegfried.ch [content.siegfried.ch]
- 15. Decontamination of laboratory areas [virology-online.com]
- 16. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
